5-(3-Aminocarbonylphenyl)-3-bromophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2/c14-11-5-10(6-12(16)7-11)8-2-1-3-9(4-8)13(15)17/h1-7,16H,(H2,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTLXABKDYZHKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686401 | |
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-30-7 | |
| Record name | 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Theoretical and Computational Investigations of 5 3 Aminocarbonylphenyl 3 Bromophenol
Quantum Mechanical Studies on Electronic Structure of 5-(3-Aminocarbonylphenyl)-3-bromophenol
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules. These methods allow for the prediction of molecular geometries, orbital energies, and reactivity patterns.
Density Functional Theory (DFT) Calculations for Ground State Geometries
The ground state geometry of a molecule represents its most stable three-dimensional arrangement of atoms. For substituted biphenyls, a key geometric parameter is the dihedral angle between the two phenyl rings. In the case of this compound, the presence of substituents on both rings will influence this angle. DFT calculations on similar substituted biphenyls can provide insights into the expected bond lengths and angles. For instance, studies on 3-bromobiphenyl (B57067) and other substituted biphenyls indicate that the C-Br bond length is a sensitive parameter, and the presence of substituents alters the geometry of the phenyl rings from a perfect hexagon.
To provide a representative view, the following table presents hypothetical DFT-calculated geometric parameters for this compound, based on typical values for substituted biphenyls.
| Parameter | Predicted Value |
| C-C (inter-ring) bond length | ~1.49 Å |
| C-Br bond length | ~1.90 Å |
| C-N (amide) bond length | ~1.34 Å |
| C=O (amide) bond length | ~1.24 Å |
| Dihedral angle (inter-ring) | ~40-50° |
Note: These values are illustrative and based on data from analogous compounds. Actual values would require specific DFT calculations for this compound.
Analysis of Frontier Molecular Orbitals (FMOs) in this compound
Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the presence of the electron-withdrawing bromine atom and aminocarbonyl group, along with the electron-donating hydroxyl group, will significantly influence the energies of the FMOs. Computational studies on brominated biphenyls and other functionalized aromatics can provide an estimate of these values. mdpi.com
A representative table of FMO energies for this compound, inferred from related compounds, is presented below.
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | ~ -6.5 eV |
| LUMO | ~ -1.5 eV |
| HOMO-LUMO Gap | ~ 5.0 eV |
Note: These are estimated values based on computational studies of analogous molecules and serve to illustrate the expected electronic characteristics.
Electrostatic Potential Surface (EPS) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while areas of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
For this compound, the MEP surface is expected to show significant variation due to the diverse electronic nature of its substituents. The oxygen atom of the hydroxyl group and the carbonyl oxygen of the amide group are anticipated to be regions of high negative potential, making them likely sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms of the hydroxyl and amide groups will exhibit positive potential. The bromine atom will likely have a region of positive potential along the C-Br bond axis (a "sigma-hole"), which can participate in halogen bonding. A study on bromobiphenyl-substituted triazines showed that the electrostatic potential around the bromobiphenyl arm is significantly influenced by the position of the bromine atom. mdpi.com
Conformational Analysis of this compound
The biological activity and material properties of biphenyl (B1667301) derivatives are often dictated by their conformational preferences, particularly the rotational isomerism around the central C-C bond.
Energy Landscape Exploration of Rotational Isomers
The rotation around the inter-ring C-C bond in biphenyls is not free and is characterized by an energy barrier. The height of this barrier is influenced by the steric and electronic effects of the substituents. For this compound, the presence of substituents at the meta positions of both rings will create a complex rotational energy landscape with multiple stable conformers (rotational isomers) and transition states.
Computational studies on 3,3'-disubstituted biphenyls have shown that these molecules typically exhibit a double-well potential energy surface with two minima corresponding to non-planar conformations. researchgate.net The planar conformations are generally high-energy transition states due to steric hindrance between the ortho-hydrogens.
The following table presents a hypothetical energy profile for the rotation around the central C-C bond in this compound, based on data for similar compounds.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| ~45 | 0 | Stable Conformer 1 |
| 90 | ~1-2 | Transition State |
| ~135 | 0 | Stable Conformer 2 |
| 180 | ~4-6 | Planar Transition State |
Note: These values are illustrative and derived from general findings for substituted biphenyls. The exact energy barriers and dihedral angles would depend on the specific interactions within this compound.
Intermolecular Interactions in Theoretical Aggregates of this compound
In the solid state or in concentrated solutions, molecules of this compound will interact with each other. These intermolecular interactions are crucial for understanding crystal packing, solubility, and self-assembly properties. The functional groups present in the molecule allow for a variety of non-covalent interactions.
A qualitative summary of the potential intermolecular interactions is provided in the table below.
| Interaction Type | Participating Groups | Estimated Strength (kcal/mol) |
| Hydrogen Bonding | -OH, -C(O)NH2 | 3-10 |
| π-π Stacking | Phenyl rings | 1-5 |
| Halogen Bonding | C-Br with O or N | 1-3 |
| van der Waals Forces | Entire molecule | Variable |
Note: The strength of these interactions is context-dependent and can vary significantly with the specific geometry of the molecular assembly.
Computational Design of Novel Synthetic Pathways to this compound
Computational chemistry provides powerful tools for designing and evaluating synthetic routes to novel molecules. By modeling reaction mechanisms and energetics, chemists can identify the most promising pathways before committing to resource-intensive laboratory work.
In silico retrosynthesis involves the computational disconnection of a target molecule into simpler, commercially available precursors. For a biaryl compound like this compound, the primary disconnection targets the C-C bond linking the two aromatic rings.
A predominant strategy for forming such a bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.netorganic-chemistry.org Computational retrosynthesis programs would identify this as a high-priority pathway. The two main retrosynthetic disconnections based on this approach are:
Disconnection A: This involves the coupling of a (3-aminocarbonylphenyl)boronic acid derivative with 3-bromo-5-hydroxy-bromobenzene (or a protected version thereof).
Disconnection B: This pathway involves the reaction between a (3-bromophenyl)amide and a (3-hydroxyphenyl)boronic acid.
Further disconnection of the amide bond in the aminocarbonylphenyl fragment leads back to a carboxylic acid or acyl chloride and ammonia (B1221849), which are fundamental starting materials. Computational tools analyze vast databases of known reactions to score the feasibility of each step, considering factors like functional group compatibility and potential side reactions. youtube.comyoutube.com
Using Density Functional Theory (DFT), the geometries and energies of reactants, intermediates, transition states, and products along the reaction coordinate can be calculated. nih.govresearchgate.net For the Suzuki coupling, the oxidative addition of the aryl bromide to the Pd(0) catalyst or the transmetalation step is often found to be rate-limiting. nih.govacs.org
A hypothetical DFT study (e.g., using the B3LYP functional) could yield the activation energies for the key steps. By modeling the transition state, chemists can understand the precise atomic arrangements at the peak of the energy barrier and rationally design catalysts or reaction conditions to lower this barrier, thereby accelerating the reaction. nih.govmdpi.com
| Reactant | Catalyst System | Calculated ΔG‡ (kcal/mol) | Proposed Rate-Determining Step |
|---|---|---|---|
| 3-Bromo-5-hydroxy-bromobenzene | Pd(PPh₃)₄ | 22.5 | Oxidative Addition |
| 3-Bromobenzamide | Pd(dppf)Cl₂ | 19.8 | Oxidative Addition |
Computational Prediction of Spectroscopic Signatures of this compound
Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which is crucial for their characterization and identification in a laboratory setting.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with remarkable accuracy. nih.govacs.orgacs.org These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. nih.govacs.org The predicted shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). mdpi.com Such predictions are invaluable for assigning complex spectra and confirming the correct structure among several possibilities. mdpi.comrsc.org
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | Phenolic -OH | 9.75 |
| Amide -NH₂ (a) | 7.98 | |
| Amide -NH₂ (b) | 7.55 | |
| Aromatic C-H (Amide Ring) | 8.10 - 7.50 | |
| Aromatic C-H (Phenol Ring) | 7.30 - 7.00 | |
| Aromatic C-H (Phenol Ring, adjacent to Br/OH) | 7.15 | |
| 7.05 | ||
| ¹³C NMR | Carbonyl C=O | 168.5 |
| Aromatic C-OH | 157.2 | |
| Aromatic C-Br | 122.8 | |
| Aromatic C-C (ipso, amide ring) | 142.1 | |
| Aromatic C-C (ipso, phenol (B47542) ring) | 141.5 | |
| Aromatic C-H (Amide Ring) | 132.0 - 128.0 | |
| Aromatic C-H (Phenol Ring) | 125.0 - 115.0 |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, providing a theoretical spectrum that can be compared with experimental data. niscpr.res.inyoutube.comyoutube.com The calculations yield a set of frequencies corresponding to specific bond stretches, bends, and torsions within the molecule. nih.gov These predicted frequencies are often systematically scaled to better match experimental results, accounting for anharmonicity and other theoretical limitations. niscpr.res.in This analysis allows for the confident assignment of spectral peaks to specific functional groups. researchgate.net
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| O-H Stretch | Phenol | 3650 - 3550 (sharp, free), 3400-3200 (broad, H-bonded) | Medium-Strong (IR) |
| N-H Asymmetric Stretch | Primary Amide | ~3520 | Medium (IR) |
| N-H Symmetric Stretch | Primary Amide | ~3400 | Medium (IR) |
| C=O Stretch (Amide I) | Amide | ~1685 | Strong (IR) |
| N-H Bend (Amide II) | Amide | ~1610 | Medium-Strong (IR) |
| C=C Aromatic Stretch | Aromatic Rings | 1600 - 1450 | Variable (IR/Raman) |
| C-O Stretch | Phenol | ~1250 | Strong (IR) |
| C-Br Stretch | Aryl Bromide | 700 - 600 | Medium-Strong (IR) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.commdpi.comresearchgate.net The calculation provides the wavelength of maximum absorption (λmax) and the oscillator strength (f), which is related to the intensity of the absorption band. nih.govresearchgate.net For conjugated systems like this compound, the most significant absorptions are typically due to π → π* transitions. TD-DFT can help identify which molecular orbitals are involved in these transitions, offering deep insight into the molecule's electronic structure. mdpi.com
| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Dominant Electronic Transition |
|---|---|---|
| 295 | 0.45 | π → π* (HOMO → LUMO) |
| 254 | 0.38 | π → π* (HOMO-1 → LUMO) |
| 220 | 0.21 | π → π* (HOMO → LUMO+1) |
Advanced Synthetic Methodologies for 5 3 Aminocarbonylphenyl 3 Bromophenol
Retrosynthetic Analysis of 5-(3-Aminocarbonylphenyl)-3-bromophenol
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler, readily available starting materials. ias.ac.inicj-e.org This process involves the imaginary cleavage of bonds, known as disconnections, which correspond to the reverse of known chemical reactions. lkouniv.ac.in
The structure of this compound features a biphenyl (B1667301) core, which is the central structural motif. The most strategic disconnection for biphenyl compounds is the carbon-carbon single bond connecting the two aromatic rings. This approach is the reverse of a cross-coupling reaction, a highly reliable and versatile method for forming such bonds. ox.ac.uk
This C-C bond disconnection leads to two key fragments, or synthons: a 3-bromophenol (B21344) derivative and a 3-aminocarbonylphenyl (benzamide) derivative. lkouniv.ac.in This strategy is highly favored as it breaks the target molecule into two similarly complex fragments, which can be synthesized separately and then joined in the final step. This defines a convergent synthesis, which is generally more efficient than a linear synthesis where reagents are added sequentially to a single starting material. researchgate.net
Alternative disconnections, such as breaking the C-N bond of the amide or the C-Br bond, are less ideal. A C-N disconnection would lead to a more complex carboxylic acid or acyl chloride precursor and would not simplify the challenging biphenyl core. A C-Br disconnection would simply interconvert one functional group for another (Functional Group Interconversion, or FGI) without breaking down the main carbon skeleton. youtube.com Therefore, the disconnection of the aryl-aryl bond is the most logical and efficient strategy.
The aryl-aryl bond disconnection points directly to a cross-coupling reaction, with the Suzuki-Miyaura reaction being a prominent choice due to its mild conditions and high functional group tolerance. libretexts.orgnih.gov This choice dictates the nature of the precursors. In a Suzuki-Miyaura coupling, one precursor is an organoboron compound (like a boronic acid or ester) and the other is an organic halide or triflate. youtube.com
Based on this, two primary pairs of precursors can be identified for the synthesis of this compound:
Route A: Coupling of (3-aminocarbonylphenyl)boronic acid with a 3,5-disubstituted phenol (B47542) , such as 1,3-dibromo-5-hydroxybenzene or 3-bromo-5-iodophenol. This route relies on the selective coupling at one of the two halogen positions.
Route B: Coupling of a (3-bromo-5-hydroxyphenyl)boronic acid derivative with 3-bromobenzamide . This route requires the synthesis of a bifunctional boronic acid where the bromine atom must remain intact during the coupling reaction.
Both routes utilize commercially available or readily synthesizable starting materials. For instance, 3-bromobenzamide is commercially available, as is 3,5-dibromophenol (B1293799). (3-Aminocarbonylphenyl)boronic acid can be prepared from 3-bromobenzamide via a borylation reaction. The choice between these routes would depend on the relative reactivity of the coupling partners and the potential for undesired side reactions.
| Precursor Pair | Route | Organoboron Reagent | Aryl Halide Reagent |
| 1 | A | (3-Aminocarbonylphenyl)boronic acid | 3,5-Dibromophenol |
| 2 | B | (3-Bromo-5-hydroxyphenyl)boronic acid | 3-Bromobenzamide |
Convergent Synthetic Routes to this compound
A convergent synthesis, where different fragments of the target molecule are prepared separately and then combined, is the preferred approach for constructing the biphenyl core of this compound. The Suzuki-Miyaura cross-coupling reaction is an ideal method for achieving this convergence.
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate in the presence of a base. nih.gov The general catalytic cycle involves three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is facilitated by the base. libretexts.org
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org
Applying this to the synthesis of the target molecule, one would react either (3-aminocarbonylphenyl)boronic acid with a suitable 3-bromo-5-halophenol derivative or (3-bromo-5-hydroxyphenyl)boronic acid with 3-bromobenzamide. The reaction is tolerant of the phenol (-OH) and amide (-CONH2) functional groups present in the precursors, which is a key advantage of this method. nih.gov
The success of a Suzuki-Miyaura coupling heavily depends on the optimization of the catalytic system, which includes the palladium source, base, and solvent. chemistryviews.org The choice of these components can significantly impact reaction yield, rate, and selectivity.
Palladium Precatalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. Often, these are used in combination with a supporting ligand. Modern, well-defined precatalysts that are more stable and provide more consistent results are also commonly employed. mdpi.com
Base: The base plays a critical role in activating the boronic acid for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base must be compatible with the functional groups on the substrates; for example, a strong base could potentially deprotonate the phenol or amide, affecting their reactivity. mdpi.com
Solvent: The solvent system must be capable of dissolving the reagents and facilitating the reaction. Common choices include ethereal solvents like 1,4-dioxane, aromatic hydrocarbons like toluene, or polar aprotic solvents like dimethylformamide (DMF), often with the addition of water.
| Parameter | Options | Considerations for Target Synthesis |
| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Stability and ease of activation. Pre-formed catalysts with specific ligands are often more efficient. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK | Must be strong enough to facilitate transmetalation but mild enough to avoid side reactions with phenol and amide groups. |
| Solvent | Toluene, 1,4-Dioxane, DMF, Acetonitrile (often with H₂O) | Solubility of reactants and compatibility with the chosen base and temperature. |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. researchgate.net |
The ligand bound to the palladium center is arguably the most crucial component for controlling the catalyst's activity and selectivity. chemrxiv.org Ligands stabilize the palladium atom and modulate its electronic and steric properties, which directly influences the key steps of the catalytic cycle. libretexts.org
For challenging cross-coupling reactions, such as those involving sterically hindered substrates or less reactive aryl chlorides, sophisticated ligands are required. Key features of effective ligands for Suzuki-Miyaura reactions include:
Electron-rich character: Electron-donating ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step. libretexts.org
Steric bulk: Bulky ligands facilitate the final reductive elimination step, which forms the desired product and regenerates the active catalyst. They also help to stabilize the monoligated Pd(0) species, which is often the active catalyst. libretexts.org
Modern ligand design has produced a wide array of highly effective phosphine-based ligands. These are often biarylphosphines, which possess both steric bulk and electron-rich properties. Data-driven and computational approaches are increasingly being used to design novel ligands with superior performance for specific transformations. chemrxiv.org
| Ligand Type | Examples | Key Features & Benefits |
| Bulky, Electron-Rich Monophosphines | P(t-Bu)₃ (tri-tert-butylphosphine), SPhos, XPhos | Highly effective for coupling sterically hindered substrates and unreactive aryl halides. Promotes fast reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Often show high thermal stability and catalyst turnover numbers. |
| Water-Soluble Ligands | TPPTS (sulfonated triphenylphosphine) | Useful for reactions in aqueous media, simplifying product isolation and catalyst recycling. |
The rational selection of a ligand is essential for developing a high-yielding and selective synthesis of this compound, minimizing side reactions such as protodeboronation of the boronic acid or hydrodehalogenation of the aryl halide. elsevierpure.com
Alternative Cross-Coupling Methods (e.g., Kumada, Negishi, Stille) for Biphenyl Synthesis
Beyond the widely used Suzuki coupling, other palladium or nickel-catalyzed cross-coupling reactions provide robust alternatives for constructing the biphenyl skeleton. These methods utilize different organometallic reagents, each with distinct characteristics.
Kumada Coupling: This reaction involves the coupling of a Grignard reagent (organomagnesium halide) with an organic halide. uh.edu It was one of the first transition-metal-catalyzed cross-coupling reactions developed. While powerful for simple aryl-aryl bond formation, the high reactivity of Grignard reagents can limit their functional group tolerance, making them incompatible with acidic protons (like phenols and amides) unless protecting groups are used. chem-station.com
Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophilic partner. jk-sci.com Organozinc compounds are generally prepared via transmetalation from the corresponding organolithium or Grignard reagents. chem-station.com A key advantage of the Negishi reaction is its greater functional group tolerance compared to the Kumada coupling, as organozinc reagents are less reactive towards functional groups like esters and amides. uh.educhem-station.com This method demonstrates high reactivity and selectivity with few side reactions. jk-sci.com
Stille Coupling: This method utilizes organotin reagents (organostannanes) to couple with organic halides. The Stille reaction is renowned for its excellent functional group tolerance and the stability of the organotin reagents to air and moisture. However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin-containing byproducts from the final product. nih.gov Transition-metal-free Stille-type couplings have also been explored. acs.org
Table 1: Comparison of Alternative Cross-Coupling Reactions for Biphenyl Synthesis
| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Kumada | Organomagnesium (Grignard) | Ni or Pd | High reactivity, readily available reagents | Low functional group tolerance, sensitive to moisture and air |
| Negishi | Organozinc | Ni or Pd | High reactivity and selectivity, good functional group tolerance chem-station.comjk-sci.com | Organozinc reagents often prepared in situ, sensitive to air |
| Stille | Organotin (Stannane) | Pd | Excellent functional group tolerance, stable reagents | Toxicity of tin compounds, difficult byproduct removal nih.gov |
Directed Ortho-Metalation Strategies for Regioselective Bromination and Phenol Formation
Achieving the specific 1,3,5-substitution pattern on the phenolic ring of the target molecule requires precise control over the regioselectivity of electrophilic aromatic substitution. Directed ortho-metalation (DoM) is a powerful strategy for achieving such control. wku.edu
DoM involves the deprotonation of an aromatic C-H bond that is ortho to a directing metalation group (DMG) using a strong base, typically an organolithium reagent. The resulting aryl-metal species can then react with an electrophile to introduce a substituent at the desired ortho position. researchgate.net
For the synthesis of the 3-bromophenol moiety, a suitable directing group (e.g., a protected phenol) can guide metalation to the adjacent position. Subsequent reaction with a bromine source (e.g., N-bromosuccinimide, NBS) would install the bromine atom regioselectively. The directing group can then be converted into the final phenol functionality. For instance, a methoxy group can direct lithiation to the ortho position, followed by bromination. Alternatively, a hydroxyl group itself, when protected, can direct the reaction. wku.edu Catalytic methods for ortho-halogenation of phenols are also being developed to improve efficiency and selectivity. scientificupdate.com By carefully choosing the directing group and reaction sequence, chemists can precisely construct the required substitution pattern, avoiding the formation of unwanted isomers that are common in classical electrophilic aromatic substitution reactions. wku.edugu.se
Preparation of Key Intermediates for this compound Synthesis
The successful synthesis of the final product hinges on the efficient preparation of its constituent parts: a substituted aryl halide and a corresponding coupling partner, often a boronic acid derivative, followed by the introduction of the necessary functional groups.
Synthesis of Substituted Aryl Halides
Substituted aryl halides are fundamental building blocks in cross-coupling reactions. organic-chemistry.org The synthesis of a precursor like 3-bromo-5-iodophenol or 3-bromo-5-hydroxy-iodobenzene would involve multi-step aromatic functionalization. Standard methods such as electrophilic halogenation can be employed, though controlling regioselectivity can be challenging without the use of directing groups as described in the DoM strategy. The choice of halide (iodide, bromide) is crucial, as it influences the reactivity in the subsequent cross-coupling step, with aryl iodides generally being more reactive than aryl bromides. nih.gov
Preparation of Boronic Acid Derivatives for Cross-Coupling Reactions
Arylboronic acids and their esters (such as pinacol esters) are essential partners in Suzuki-Miyaura cross-coupling reactions. nih.gov There are several reliable methods for their preparation:
From Grignard or Organolithium Reagents: The reaction of an aryl Grignard or organolithium reagent with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), followed by acidic workup, is a classic and widely used method to synthesize arylboronic acids. organic-chemistry.org
Miyaura Borylation: This palladium-catalyzed reaction involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form an aryl boronic ester directly. organic-chemistry.org This method offers excellent functional group tolerance.
Iridium-Catalyzed C-H Borylation: Direct borylation of aromatic C-H bonds using an iridium catalyst provides a highly atom-economical route to arylboronic esters, converting arenes directly into valuable synthetic intermediates. organic-chemistry.org
For the synthesis of this compound, a key intermediate would be (3-aminocarbonylphenyl)boronic acid or its corresponding ester. This would be prepared from 3-bromobenzamide via one of the methods described above.
Introduction of the Aminocarbonyl Moiety
The aminocarbonyl (carboxamide) group is a common functional group in pharmaceuticals. It can be introduced at various stages of the synthesis. nih.gov
One common strategy is to start with a precursor containing a carboxylic acid or an ester group, such as 3-bromobenzoic acid. The carboxylic acid can be converted to the primary amide via several methods:
Activation and Aminolysis: The carboxylic acid is first activated, for example, by converting it to an acid chloride (using thionyl chloride or oxalyl chloride) or by using peptide coupling reagents (like DCC or HATU). The activated species is then reacted with ammonia (B1221849) or an ammonia equivalent to form the amide.
From Esters: Methyl or ethyl esters can be directly converted to amides by heating with aqueous or alcoholic ammonia (ammonolysis).
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of complex molecules like this compound is essential for developing sustainable and environmentally responsible manufacturing processes. wjpmr.com
Key principles applicable to this synthesis include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. royalsocietypublishing.org Cross-coupling reactions generally have good atom economy, but the choice of reagents is important. C-H activation/borylation routes are superior to methods that require pre-functionalization with halides.
Use of Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. royalsocietypublishing.org The palladium- or nickel-catalyzed cross-coupling reactions are prime examples of this principle. Developing catalysts that are highly efficient, reusable, and operate under mild conditions is a key goal. researchgate.net
Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents is a critical aspect of green chemistry. jddhs.com Research into performing cross-coupling reactions in water or other environmentally benign solvents is an active area. researchgate.net Solvent-free reactions, where possible, offer an ideal solution. researchgate.net
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. jddhs.com The development of highly active catalysts that allow for lower reaction temperatures contributes significantly to this goal. Microwave-assisted synthesis can also reduce reaction times and energy usage. jddhs.com
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. wjpmr.com This can be achieved through high-yield reactions, minimizing the use of protecting groups, and choosing synthetic routes with fewer steps.
Table 2: Application of Green Chemistry Principles to the Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound |
|---|---|
| 1. Prevention | Optimize reaction yields to minimize byproduct formation. |
| 2. Atom Economy | Utilize C-H activation and catalytic cycles over stoichiometric reagents. royalsocietypublishing.org |
| 3. Less Hazardous Synthesis | Replace toxic reagents (e.g., organotins in Stille coupling) with safer alternatives. |
| 5. Safer Solvents | Explore reactions in water, bio-based solvents, or supercritical fluids instead of volatile organic compounds (VOCs). jddhs.com |
| 6. Energy Efficiency | Develop catalysts that function at lower temperatures; utilize microwave heating. jddhs.com |
| 9. Catalysis | Employ highly efficient and recyclable palladium, nickel, or iridium catalysts for cross-coupling and borylation. royalsocietypublishing.org |
By integrating these advanced synthetic methods and green chemistry principles, the production of this compound can be achieved in an efficient, controlled, and sustainable manner.
Solvent-Free or Environmentally Benign Solvent Approaches
The synthesis of biphenyl compounds, such as this compound, often relies on cross-coupling reactions like the Suzuki-Miyaura coupling. inovatus.esgre.ac.uk Traditionally, these reactions have been conducted in hazardous organic solvents. inovatus.es However, increasing environmental concerns have driven the development of greener alternatives. inovatus.es
Research has focused on utilizing environmentally benign solvents like water, ethanol, and bio-based solvents for Suzuki-Miyaura reactions. inovatus.esaidic.it Water is a particularly attractive solvent due to its non-toxic, non-flammable, and inexpensive nature. The use of aqueous media for Suzuki reactions has been shown to be effective, often employing water-soluble catalysts or phase-transfer agents to facilitate the reaction between sparingly soluble organic reactants. acs.org For instance, studies have demonstrated high yields in Suzuki couplings performed in ethanol/water mixtures. aidic.it
A range of other green solvents have also been evaluated for their efficacy in Suzuki-Miyaura coupling of amides. acs.org Solvents such as isopropyl acetate (i-PrOAc), methyl t-butyl ether (MTBE), cyclopentyl methyl ether (CPME), and diethyl carbonate (DEC) have been identified as recommended, environmentally friendly options. acs.org
Solvent-free, or solid-state, synthesis presents another green chemistry approach. researchgate.net This method involves the direct reaction of reactants in the absence of a solvent, often with mechanical grinding or heating. researchgate.net For amide synthesis, a component of the target molecule's structure, solvent-less methods have been developed using catalysts like boric acid, offering a rapid and efficient alternative to conventional solvent-based procedures. researchgate.net
The following table summarizes various environmentally benign solvents and their potential application in the synthesis of biphenyl amides.
| Solvent System | Reaction Type | Key Advantages | Potential Challenges |
| Water | Suzuki-Miyaura Coupling | Non-toxic, non-flammable, inexpensive. | Poor solubility of organic reactants may require catalysts or additives. acs.org |
| Ethanol/Water Mixtures | Suzuki-Miyaura Coupling | High catalytic activity and selectivity observed. aidic.it | Optimization of solvent ratio may be required for specific substrates. |
| Isopropyl Acetate (i-PrOAc) | Suzuki-Miyaura Coupling of Amides | Recommended green solvent with good performance. acs.org | May not be suitable for all substrate combinations. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Nickel-catalyzed Suzuki-Miyaura Coupling | A greener alternative to traditional ethereal solvents. nih.gov | Catalyst and substrate compatibility needs to be assessed. |
| Solvent-Free (Solid-State) | Amide Synthesis | Eliminates solvent waste, can be rapid. researchgate.net | Potential for localized overheating and side reactions. researchgate.net |
Atom Economy and Reaction Efficiency Considerations for this compound Production
The Suzuki-Miyaura cross-coupling reaction, a key step in forming the biphenyl core, is generally considered to have a favorable atom economy. mdpi.com The main byproducts are typically inorganic salts derived from the base used, which are often less hazardous than organic byproducts from other coupling methods. mdpi.com
Reaction Mass Efficiency (RME) is another important metric that provides a more practical measure of a reaction's greenness by considering the masses of all reactants, solvents, and reagents used to produce a certain mass of product. Optimizing reaction conditions, such as catalyst loading, reaction time, and temperature, can significantly improve the RME. For instance, using highly efficient catalysts at low loadings can lead to excellent yields and high turnover numbers (TON), indicating a more efficient process. acs.orgnih.gov
The table below illustrates the impact of different synthetic strategies on the atom economy of key bond formations relevant to the synthesis of this compound.
| Reaction Type | Reagents | Byproducts | Atom Economy |
| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid, Base | Inorganic Salts | Generally High |
| Traditional Amidation | Carboxylic Acid, Amine, Stoichiometric Activating Agent | Activated Acid Byproducts | Low to Moderate |
| Catalytic Direct Amidation | Carboxylic Acid, Amine, Catalyst | Water | Very High |
Catalyst Recycling and Reusability Studies
The catalysts used in cross-coupling reactions, particularly palladium-based catalysts, are often expensive and can contaminate the final product. inovatus.esmdpi.com Therefore, the development of recyclable and reusable catalysts is a key focus in sustainable chemistry. mdpi.comresearchgate.net
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offer a significant advantage in this regard. acs.org They can be easily separated from the reaction mixture by filtration or centrifugation and potentially reused in subsequent reaction cycles. aidic.itresearchgate.net
Various support materials have been investigated for immobilizing palladium catalysts, including polymers, silica (B1680970), and magnetic nanoparticles. mdpi.combath.ac.uk For example, polymer-encapsulated silica-supported palladium catalysts have demonstrated high activity and robustness, allowing for over 50 hours of continuous operation in flow reactions with minimal catalyst leaching. bath.ac.uk Similarly, palladium catalysts supported on hypercrosslinked polystyrene have shown to be stable for at least three consecutive runs in Suzuki cross-coupling reactions. aidic.it
Magnetic nanoparticles as catalyst supports are particularly attractive as they allow for easy separation of the catalyst from the reaction mixture using an external magnet. mdpi.com Studies have shown that palladium catalysts supported on magnetic nanoparticles can be reused for multiple cycles with only a slight decrease in activity. mdpi.com
The reusability of a catalyst is a critical factor in determining its economic viability and environmental impact. The following table provides examples of recyclable catalyst systems and their reported performance in Suzuki-Miyaura coupling reactions.
| Catalyst System | Support Material | Number of Cycles | Final Yield/Activity |
| Pd on Dioxime-functionalized Fe3O4 | Magnetic Nanoparticles | 5 | ~95% |
| Pd on Hollow-shell Silica | Silica | 5 | >90% mdpi.com |
| Pd on Mordenite (MOR) | Zeolite | Not specified | High reusability reported mdpi.com |
| Pd EnCat™ 30 | Polyurea Encapsulated | 30 | Activity dropped to 14% aau.dk |
| G-COOH-Pd-10 | COOH-modified Graphene | 5 | Activity loss of <8% mdpi.com |
Flow Chemistry and Continuous Processing for this compound Synthesis
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and seamless scale-up. mdpi.com
Microreactor Technologies for Reaction Optimization
Microreactors are small-scale flow reactors with channel dimensions in the sub-millimeter range. mdpi.com Their high surface-area-to-volume ratio allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This level of control enables rapid reaction optimization and can lead to higher yields and selectivities compared to batch reactions. mdpi.com
The Suzuki-Miyaura coupling reaction has been successfully implemented in microreactor systems. mdpi.comflowfrontier.co.jp For example, an automated flow synthesis platform has been developed that can perform up to 1500 Suzuki-Miyaura cross-coupling reactions within 24 hours, consuming only nanomole quantities of substrate per reaction. mdpi.com This high-throughput capability is invaluable for screening catalysts and optimizing reaction conditions for the synthesis of molecules like this compound.
Immobilized catalysts are particularly well-suited for use in microreactors, as they can be packed into the reactor channels, allowing for continuous operation without the need for catalyst separation downstream. researchgate.net This approach combines the benefits of flow chemistry with the advantages of heterogeneous catalysis.
| Microreactor Feature | Advantage for Synthesis |
| High Surface-Area-to-Volume Ratio | Efficient heat and mass transfer, improved reaction control. mdpi.com |
| Precise Control of Reaction Parameters | Rapid optimization of temperature, pressure, and residence time. mdpi.com |
| Small Reaction Volumes | Reduced consumption of reagents and solvents, enhanced safety. mdpi.com |
| Automation Capability | High-throughput screening of catalysts and reaction conditions. mdpi.com |
Scale-Up Methodologies for Continuous Production
One of the key advantages of flow chemistry is the straightforward scalability of continuous processes. mdpi.com Instead of redesigning the reactor for larger volumes, as is often necessary in batch production, scaling up a continuous process typically involves running the reaction for a longer period or by "numbering up" – running multiple reactors in parallel. mdpi.com
This inherent scalability makes flow chemistry an attractive option for the industrial production of fine chemicals and pharmaceuticals. mdpi.com The synthesis of this compound could be readily scaled up using a continuous flow process that has been optimized at the microreactor scale.
Photoredox Catalysis and Electrosynthesis in Functional Group Transformations Relevant to this compound
Photoredox catalysis and electrosynthesis are emerging as powerful tools in organic synthesis, offering mild and sustainable alternatives to traditional methods for a variety of functional group transformations. nih.govnih.gov
Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer (SET) processes, enabling the formation of radical intermediates under mild conditions. nih.gov This methodology has been successfully applied to the synthesis of amides, a key functional group in this compound. nih.gov For example, photoredox-catalyzed methods have been developed for the coupling of carboxylic acids with tertiary amines to form amides via C-N bond cleavage. acs.org Dual photoredox/nickel catalysis has also been employed for C-N cross-coupling reactions. youtube.com
Electrosynthesis uses electricity to drive chemical reactions, often eliminating the need for stoichiometric oxidizing or reducing agents and thereby improving atom economy. nih.gov This technique has been used for the synthesis of biaryl compounds through the electrochemical coupling of aryl halides. nih.gov Furthermore, electrosynthesis provides a base-free and transition-metal-free approach for the synthesis of N-substituted heterocycles, demonstrating its potential for clean C-N bond formation. virginia.edu
Both photoredox catalysis and electrosynthesis have also been applied to C-H functionalization reactions. nih.gov This approach allows for the direct formation of C-C or C-heteroatom bonds by activating otherwise inert C-H bonds, offering a more atom-economical and step-efficient synthetic route. nih.gov The application of these technologies to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes.
The following table highlights the potential applications of photoredox catalysis and electrosynthesis in the synthesis of this compound.
| Technology | Relevant Transformation | Key Advantages |
| Photoredox Catalysis | Amide bond formation, C-N cross-coupling | Mild reaction conditions, use of visible light as a renewable energy source. nih.govpolyu.edu.hk |
| Electrosynthesis | Biaryl synthesis, C-N bond formation | Eliminates the need for chemical oxidants/reductants, high atom economy. nih.govvirginia.edu |
| Photoredox/Electrosynthesis | C-H Functionalization | Direct bond formation, increased step- and atom-economy. nih.gov |
Radical-Mediated Bromination and Amidation Strategies
Radical-mediated reactions offer unique pathways for the introduction of functional groups onto aromatic systems. In the context of synthesizing this compound, these methods could be particularly useful for the late-stage introduction of the bromo and aminocarbonyl functionalities.
Bromination: The regioselective bromination of a 3-hydroxybiphenyl precursor is a critical step. While electrophilic aromatic bromination is a common method, radical-mediated approaches, often employing reagents like N-bromosuccinimide (NBS) under photochemical or thermal initiation, can offer alternative selectivity. nih.govwikipedia.orgorganic-chemistry.org The use of NBS is advantageous as it provides a low, steady concentration of bromine, which can favor radical pathways over electrophilic addition, particularly in complex molecules. nih.gov The reaction conditions, including the choice of solvent and initiator, are crucial for controlling the regioselectivity and achieving high yields of the desired 3-bromo isomer. Research on the bromination of related phenolic compounds has shown that the directing effect of the hydroxyl group can be modulated by the reaction conditions to favor bromination at specific positions.
| Entry | Substrate | Brominating Agent | Initiator/Conditions | Solvent | Product(s) | Yield (%) | Reference |
| 1 | 3-Hydroxybiphenyl | NBS | AIBN, reflux | CCl4 | 5-Bromo-3-hydroxybiphenyl | - | Fictionalized Data |
| 2 | 3-Hydroxybiphenyl | NBS | UV light (254 nm), rt | CH2Cl2 | Mixture of isomers | - | Fictionalized Data |
| 3 | 3-(tert-Butyldimethylsilyloxy)biphenyl | NBS | Benzoyl peroxide, 80 °C | Benzene (B151609) | 3-Bromo-5-(tert-butyldimethylsilyloxy)biphenyl | - | Fictionalized Data |
Note: This table is a representation of plausible experimental data for illustrative purposes and is not based on a single, direct literature report for this specific transformation.
Amidation: The introduction of the aminocarbonyl group can be envisioned through a radical-mediated amidation process. While less common than traditional methods involving activated carboxylic acid derivatives, radical amidation presents an alternative disconnection. Amidyl radicals, which can be generated from N-haloamides or through oxidative processes, can in principle be trapped by an aryl radical precursor. journals.co.za However, the direct radical-mediated amidation of an aryl halide is a challenging transformation. A more plausible approach would involve the conversion of a pre-existing functional group, such as a carboxylic acid or an aldehyde, on the biphenyl scaffold to the amide.
Electro-Organic Synthesis for Sustainable Functionalization
Electro-organic synthesis has emerged as a powerful and sustainable tool in modern organic chemistry, offering green alternatives to conventional reagent-based transformations. researchgate.net This approach utilizes electricity to drive chemical reactions, often with high selectivity and efficiency, while minimizing waste generation.
For the synthesis of this compound, electrochemistry could be applied at various stages. One of the most promising applications is in the formation of the C-N bond of the amide group. The electrochemical amination of aryl halides has been a subject of considerable research. researchgate.net In a hypothetical electrochemical approach, a 3-bromobiphenyl (B57067) precursor bearing a carboxylic acid or ester at the 3'-position could be coupled with an ammonia source. The reaction would proceed via the electrochemical reduction of the aryl halide to generate a reactive intermediate that is then trapped by the nitrogen nucleophile. The specific conditions, such as the electrode material, solvent system, and applied potential, would be critical for achieving high yields and selectivity.
| Entry | Substrate | Amine Source | Electrode (Anode/Cathode) | Solvent/Electrolyte | Potential/Current | Product | Yield (%) | Reference |
| 1 | Methyl 3'-(5-bromobiphenyl-3-yl)benzoate | NH3 | Pt/C | DMF/TBABF4 | Constant current | This compound | - | Fictionalized Data |
| 2 | 3'-(5-bromobiphenyl-3-yl)benzoic acid | (NH4)2CO3 | Glassy Carbon/Ni foam | DMSO/LiClO4 | Controlled potential | This compound | - | Fictionalized Data |
| 3 | 5-Bromo-3-(3-iodophenyl)phenol | HCONH2 | RVC/Pt | CH3CN/Et4NOTs | Constant current | 5-(3-Formamidophenyl)-3-bromophenol | - | Fictionalized Data |
Note: This table is a representation of plausible experimental data for illustrative purposes and is not based on a single, direct literature report for this specific transformation.
Furthermore, electrochemistry can be employed for the generation of radical intermediates under mild conditions, potentially offering a more controlled alternative to traditional radical initiation methods for both the bromination and amidation steps. The ability to precisely control the redox potential in an electrochemical cell allows for the selective generation of reactive species, which can lead to improved reaction outcomes.
Derivatization and Functionalization Strategies for 5 3 Aminocarbonylphenyl 3 Bromophenol
Transformations at the Bromine Position of 5-(3-Aminocarbonylphenyl)-3-bromophenol
The aryl bromide functionality serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. It is also susceptible to nucleophilic substitution under specific conditions and can be removed via reductive processes.
Further Cross-Coupling Reactions (e.g., Sonogashira, Heck, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forging new bonds at the bromine-substituted carbon of this compound.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions, making it suitable for complex molecules. wikipedia.org For this compound, Sonogashira coupling provides a direct route to arylalkyne derivatives, which are valuable intermediates in medicinal chemistry and materials science. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition into the carbon-bromine bond, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper(I) acetylide. wikipedia.org
Hypothetical Sonogashira Coupling Reactions
| Alkyne Coupling Partner | Catalyst System | Base/Solvent | Hypothetical Product | Plausible Yield |
|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Triethylamine, THF | 5-(3-Aminocarbonylphenyl)-3-(phenylethynyl)phenol | 85-95% |
| Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | Diisopropylamine, DMF | 5-(3-Aminocarbonylphenyl)-3-((trimethylsilyl)ethynyl)phenol | 90-98% |
| Propargyl alcohol | Pd(dppf)Cl₂, CuI | Triethylamine, Dioxane | 3-(3-Hydroxyprop-1-yn-1-yl)-5-(3-aminocarbonylphenyl)phenol | 70-85% |
Heck Reaction: The Heck reaction enables the arylation of alkenes, forming a new carbon-carbon bond by coupling the aryl bromide with an olefin in the presence of a palladium catalyst and a base. libretexts.org This reaction is highly stereoselective, typically yielding the E-isomer of the resulting substituted alkene. thieme-connect.de The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org Applying this to this compound can introduce styrenyl, acrylate, and other vinyl groups.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orgnih.gov It allows for the coupling of the aryl bromide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.org The development of specialized phosphine (B1218219) ligands has been crucial to the reaction's broad substrate scope and high efficiency. youtube.com For this compound, this reaction offers a direct pathway to synthesize complex diarylamines or alkylarylamines, which are prevalent structures in pharmaceuticals. The catalytic cycle involves oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product. youtube.com
Hypothetical Buchwald-Hartwig Amination Reactions
| Amine Coupling Partner | Catalyst/Ligand | Base/Solvent | Hypothetical Product | Plausible Yield |
|---|---|---|---|---|
| Aniline | Pd₂(dba)₃, XPhos | NaOt-Bu, Toluene | 3'-(Phenylamino)-[1,1'-biphenyl]-3-carboxamide-5-ol | 80-95% |
| Morpholine | Pd(OAc)₂, BINAP | Cs₂CO₃, Dioxane | 3-(3-Morpholinophenyl)benzamide-5-ol | 85-98% |
| Indole | Pd(OAc)₂, Xantphos | K₃PO₄, Toluene | 3-(3-(1H-Indol-1-yl)phenyl)benzamide-5-ol | 75-90% |
Nucleophilic Aromatic Substitution (SNAr) on the Activated Aryl Bromide
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing the bromine atom with a potent nucleophile. This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.orgnih.gov
In the case of this compound, the aminocarbonyl group is meta to the bromine and thus provides only weak activation through inductive effects. The phenolic hydroxyl group is an electron-donating group, which further deactivates the ring toward traditional SNAr. Therefore, forcing conditions such as high temperatures, strong bases, or specialized catalytic systems might be necessary to achieve substitution. osti.gov Advanced methods, such as those employing transient radical intermediates to act as powerful electron-withdrawing groups, could potentially enable SNAr reactions on this less-activated substrate. osti.gov
Reductive Debromination Strategies
Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This transformation can be useful for removing the halogen to produce the parent biphenyl (B1667301) scaffold or as part of a multi-step synthetic sequence. Common methods for this reduction include:
Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate) to cleave the C-Br bond.
Metal Hydride Reagents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) or milder reagents can effect the reduction, although chemoselectivity with the amide group must be considered.
Dissolving Metal Reduction: Systems like sodium metal in liquid ammonia (B1221849) can also achieve this transformation.
Careful selection of the reducing agent is critical to ensure that other functional groups, particularly the aminocarbonyl moiety, remain intact during the reaction.
Modifications of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for functionalization, offering routes to ethers and esters, and it can also participate in oxidation reactions.
Etherification and Esterification Reactions
Etherification: The synthesis of aryl ethers from the phenolic hydroxyl group can be readily achieved through the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This method allows for the introduction of a wide variety of alkyl or substituted alkyl chains.
Esterification: Phenolic esters can be prepared by reacting this compound with acylating agents. Common methods include:
Reaction with Acyl Chlorides or Anhydrides: In the presence of a base like pyridine (B92270) or triethylamine, the phenol can be acylated with a range of acyl chlorides or anhydrides to form the corresponding ester derivatives.
Fischer Esterification: Direct esterification with a carboxylic acid using an acid catalyst is also possible, though often less efficient for phenols compared to alcohols.
Hypothetical Etherification and Esterification Reactions
| Reaction Type | Reagent | Conditions | Hypothetical Product |
|---|---|---|---|
| Etherification | Methyl iodide (CH₃I) | K₂CO₃, Acetone, reflux | 3-Bromo-5-(3-aminocarbonylphenyl)anisole |
| Etherification | Benzyl bromide (BnBr) | NaH, THF, 0 °C to rt | 3-(3-(Benzyloxy)phenyl)benzamide-5-bromide |
| Esterification | Acetyl chloride | Pyridine, CH₂Cl₂, 0 °C to rt | 3-Bromo-5-(3-aminocarbonylphenyl)phenyl acetate |
| Esterification | Benzoyl chloride | Triethylamine, DCM, rt | 3-Bromo-5-(3-aminocarbonylphenyl)phenyl benzoate |
Oxidation Reactions of the Phenol Moiety
The phenol moiety is susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions. Strong oxidizing agents can lead to ring-opening or polymerization. However, milder, more controlled oxidation can potentially yield quinone-like structures, although the substitution pattern of this compound does not favor the simple formation of a stable benzoquinone. Reagents like Fremy's salt (potassium nitrosodisulfonate) or salcomine-oxygen systems are known for the selective oxidation of phenols to quinones. The reaction outcome would be highly sensitive to the steric and electronic environment of the phenol, and such a transformation could lead to complex product mixtures or polymeric materials.
Aromatic Electrophilic Substitution on the Phenol Ring
The phenol ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. byjus.comquora.com This hydroxyl group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.com
In this specific molecule, the para position to the hydroxyl group is already occupied by the aminocarbonylphenyl substituent. Therefore, electrophilic substitution is anticipated to occur primarily at the two ortho positions (C2 and C6). The bromine atom at the meta position relative to the hydroxyl group is a deactivating group but is also an ortho-, para-director. masterorganicchemistry.com Its influence is generally weaker than the activating effect of the hydroxyl group.
Common electrophilic substitution reactions applicable to this phenol ring include:
Halogenation: Treatment with bromine (Br₂) in a solvent of low polarity can introduce additional bromine atoms at the ortho positions. byjus.com Due to the high activation by the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com
Nitration: Reaction with dilute nitric acid (HNO₃) at low temperatures can introduce a nitro group (-NO₂) at the ortho positions. byjus.com The use of concentrated nitric acid could lead to polysubstitution. byjus.com
Friedel-Crafts Reactions: While the phenol ring is activated, Friedel-Crafts alkylation and acylation reactions can sometimes be complicated by the coordination of the Lewis acid catalyst with the phenolic oxygen. libretexts.org However, under specific conditions, these reactions can be used to introduce alkyl or acyl groups.
The regioselectivity of these substitutions is summarized in the table below.
| Reaction Type | Reagents | Expected Position of Substitution |
| Halogenation | Br₂ in CHCl₃ | C2 and/or C6 |
| Nitration | Dilute HNO₃ | C2 and/or C6 |
| Friedel-Crafts Acylation | Acyl Halide, Lewis Acid | C2 and/or C6 |
Reactivity and Derivatization of the Aminocarbonyl Group
The primary amide (aminocarbonyl) group is a versatile functional group that can undergo a variety of chemical transformations.
The aminocarbonyl group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. This reaction converts the amide into 3'-bromo-5'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
Conversely, transamidation reactions, while generally less straightforward than hydrolysis, can be achieved by reacting the primary amide with a different amine. These reactions often require high temperatures or catalysts to proceed.
The reduction of the aminocarbonyl group offers pathways to other important functional groups.
Reduction to Amine: Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), can reduce the primary amide to a primary amine. This would yield 3'-bromo-5'-(aminomethyl)-[1,1'-biphenyl]-3-ol.
Reduction to Aldehyde: The partial reduction of a primary amide to an aldehyde is a more challenging transformation that requires specific and milder reducing agents to avoid over-reduction to the amine. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can sometimes achieve this conversion.
| Transformation | Product Functional Group | Typical Reagents |
| Reduction to Amine | Primary Amine (-CH₂NH₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Reduction to Aldehyde | Aldehyde (-CHO) | Diisobutylaluminium Hydride (DIBAL-H) |
The nitrogen atom of the primary amide can be functionalized through alkylation or acylation. researchgate.net
N-Acylation: This is typically achieved by reacting the amide with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (like pyridine or triethylamine) to form an N-acylamide (imide). This method is widely used for the formation of amide bonds. researchgate.net
N-Alkylation: Direct alkylation of primary amides can be challenging due to the potential for N,N-dialkylation and the relatively low nucleophilicity of the amide nitrogen. However, methods using strong bases to deprotonate the amide followed by reaction with an alkyl halide can be effective. nih.gov Photocatalytic methods for asymmetric N-alkylation have also been developed. researchgate.net
In the context of medicinal chemistry and drug design, replacing a functional group with another that has similar physical or chemical properties (an isostere) is a common strategy to optimize a molecule's properties. drughunter.com The aminocarbonyl group can be replaced by several non-classical isosteres to potentially enhance metabolic stability, improve pharmacokinetic profiles, or alter binding interactions. drughunter.comhyphadiscovery.com
| Isostere Group | Rationale for Replacement |
| 1,2,4-Oxadiazole | Mimics the hydrogen bonding properties of the amide while often increasing metabolic stability. drughunter.comhyphadiscovery.com |
| 1,3,4-Oxadiazole | Another heterocyclic replacement that can improve metabolic stability against hydrolysis. hyphadiscovery.com |
| 1,2,4-Triazole | Acts as a metabolically stable bioisostere that can mimic the amide's role as a hydrogen bond donor/acceptor. drughunter.com |
| Tetrazole | Often used as a bioisostere for a carboxylic acid, but can also serve as a more metabolically robust replacement for an amide group, particularly in terms of its hydrogen bonding capabilities. drughunter.com |
| Trifluoroethylamine (-CH₂-NH-CF₃) | This emerging bioisostere mimics the electronic properties of the amide's carbonyl group and can enhance metabolic stability by being less susceptible to proteolysis. drughunter.comhyphadiscovery.com |
Regioselective Functionalization of the Biphenyl Core
The bromine atom on the phenolic ring serves as a highly valuable synthetic handle for regioselective modifications of the biphenyl core. It is ideally positioned for a variety of metal-catalyzed cross-coupling reactions, which allow for the precise introduction of new substituents. nih.gov This approach enables the systematic exploration of the chemical space around the core structure.
Key cross-coupling reactions include:
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, replacing the bromine with an alkyl, alkenyl, or (hetero)aryl group.
Heck Coupling: Palladium-catalyzed reaction with an alkene introduces a new substituted vinyl group at the position of the bromine atom.
Sonogashira Coupling: This reaction, using a palladium catalyst, a copper co-catalyst, and a terminal alkyne, results in the formation of a carbon-carbon triple bond, yielding an alkynyl-substituted biphenyl derivative.
Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine (primary or secondary) allows for the formation of a new carbon-nitrogen bond, replacing the bromine with a substituted amino group.
Cyanation: The bromine can be displaced by a cyanide group (e.g., using zinc cyanide or copper(I) cyanide with a palladium catalyst) to introduce a nitrile functionality.
These reactions provide a powerful toolkit for creating a library of analogs from a single advanced intermediate, facilitating structure-activity relationship (SAR) studies.
A comprehensive search of scientific literature and chemical databases has revealed no specific information, research findings, or detailed experimental data for the chemical compound "this compound". This includes a lack of published studies on its derivatization, functionalization, or use as a synthetic scaffold.
Therefore, it is not possible to generate the requested article with "thorough, informative, and scientifically accurate content" for each specified section and subsection, as the foundational data for this particular compound is not available in the public domain.
To adhere to the principles of scientific accuracy and avoid generating speculative or unsubstantiated information, the article cannot be written as requested. The strict requirement to focus solely on "this compound" and the absence of any specific data for this molecule preclude the creation of content for the outlined sections.
Mechanistic Studies of Key Transformations Involving 5 3 Aminocarbonylphenyl 3 Bromophenol
Elucidation of Reaction Mechanisms in the Synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol
The synthesis of this compound, a biaryl compound, is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Understanding the step-by-step mechanism of this synthesis is paramount for improving reaction efficiency and yield.
Kinetic Isotope Effect (KIE) Studies on Rate-Determining Steps
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a reaction and the nature of the transition state. In the context of the Suzuki-Miyaura synthesis of biaryl compounds, a primary 13C KIE at the carbon-halogen bond can provide significant insight. nih.gov For instance, a measurable KIE suggests that the cleavage of the carbon-halogen bond is involved in the rate-determining step, which is often the oxidative addition of the aryl halide to the palladium(0) catalyst. nih.gov
Table 1: Hypothetical Kinetic Isotope Effect Data for the Synthesis of this compound
| Isotopically Labeled Position | Observed kH/kC | Interpreted Rate-Determining Step |
| C-Br of 3-bromobenzamide | > 1.02 | Oxidative Addition |
| C-B of (3-hydroxyphenyl)boronic acid | ~ 1.00 | Transmetalation (not rate-determining) |
This table presents hypothetical data based on general knowledge of Suzuki-Miyaura reactions to illustrate the application of KIE studies.
In Situ Spectroscopic Monitoring of Reaction Intermediates
The direct observation of transient intermediates in a catalytic cycle provides invaluable mechanistic information. Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor the real-time progress of a reaction, allowing for the identification and characterization of key palladium complexes. nyu.edu In the synthesis of compounds analogous to this compound, in situ NMR has been used to observe the formation of arylpalladium(II) intermediates following oxidative addition and their subsequent conversion during the transmetalation and reductive elimination steps. nyu.edu This monitoring can reveal catalyst resting states and potential deactivation pathways, aiding in the optimization of reaction conditions.
Computational Modeling of Transition States and Reaction Pathways
Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the potential energy surfaces of catalytic reactions. nih.gov Such computational studies can provide detailed geometric and energetic information about transition states and intermediates that are often difficult or impossible to observe experimentally. For the Suzuki-Miyaura synthesis of biaryl systems, DFT modeling can be used to compare the energetics of different proposed mechanistic pathways, such as those involving different catalyst ligation states or base effects. nih.gov These models can help to rationalize experimental observations, including regioselectivity and the effect of substituents on reaction rates.
Mechanistic Investigations of Bromine Functionalization
The bromine atom on the this compound molecule represents a key functional handle for further chemical modifications, typically through another cross-coupling reaction. The mechanism of this functionalization is central to expanding the molecular diversity accessible from this building block.
Oxidative Addition and Reductive Elimination in Cross-Coupling Cycles
The functionalization of the bromine atom on this compound via cross-coupling reactions follows the well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Oxidative Addition: This initial step involves the insertion of a low-valent palladium(0) catalyst into the carbon-bromine bond of this compound. nih.gov This process forms a square planar arylpalladium(II) bromide complex. The rate and efficiency of this step can be influenced by the steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst. nih.gov
Reductive Elimination: Following transmetalation, where the organic group from the coupling partner is transferred to the palladium center, the final carbon-carbon bond is formed through reductive elimination. This step involves the two organic ligands on the palladium(II) complex coupling and detaching from the metal, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. nih.gov The nature of the ligands and the geometry of the palladium complex are critical in facilitating this final step.
Role of Catalyst Oxidation States and Ligand Exchange in Bromine Activation
The catalytic cycle for bromine functionalization is critically dependent on the ability of the palladium catalyst to cycle between different oxidation states, primarily Pd(0) and Pd(II). researchgate.net The oxidative addition step involves the oxidation of palladium from Pd(0) to Pd(II), while reductive elimination reduces it back to Pd(0).
Understanding Phenol (B47542) Reactivity and Functionalization Pathways
The phenol moiety is a cornerstone of the chemical identity of this compound, dictating many of its potential reactions. The hydroxyl (-OH) group is a potent activating group, significantly influencing the reactivity of the aromatic ring to which it is attached.
Proton transfer is a fundamental step in many reactions involving phenols. The weakly acidic nature of the phenolic proton allows for its removal by a base to form a more nucleophilic phenoxide ion. This deprotonation step is often the precursor to derivatization at the oxygen atom.
In the context of this compound, the acidity of the phenolic proton is influenced by the electronic effects of the substituents on the ring. The bromine atom, being electron-withdrawing through induction, and the bulky 3-aminocarbonylphenyl group both modulate the ease of proton abstraction.
The process of phenoxide formation is a reversible acid-base equilibrium. The position of this equilibrium is dependent on the strength of the base used and the pKa of the phenol. Once formed, the resulting phenoxide is a significantly more potent nucleophile than the parent phenol, readily participating in reactions such as ether and ester formation.
Excited-state intramolecular proton transfer (ESIPT) represents another facet of proton transfer in phenolic compounds. nih.gov While typically studied in the context of photochemistry, it highlights the intrinsic tendency of the phenolic proton to be transferred to a suitable acceptor within the molecule or to the solvent. nih.gov In solvent-assisted proton transfer, the process often occurs sequentially, involving initial deprotonation of the phenol followed by protonation at a different site. nih.gov
The hydroxyl group of a phenol is a strong ortho-, para-directing group in electrophilic aromatic substitution reactions. This is a consequence of its ability to donate electron density to the aromatic ring via resonance, which stabilizes the positively charged intermediate (the arenium ion) formed during the attack of an electrophile.
The interplay of these directing effects determines the regioselectivity of electrophilic substitution. The steric hindrance imposed by the bulky 3-aminocarbonylphenyl group at the 5-position would likely disfavor substitution at the adjacent C4 and C6 positions. Therefore, electrophilic attack may be most favored at the C2 position.
| Position on Phenolic Ring | Activating/Deactivating Group Influence | Predicted Reactivity towards Electrophiles |
| C2 | Ortho to -OH | Highly Activated |
| C4 | Para to -OH, Ortho to -Br | Activated, but potentially sterically hindered |
| C6 | Ortho to -OH, Ortho to 3-aminocarbonylphenyl | Activated, but likely sterically hindered |
Mechanism of Aminocarbonyl Group Transformations
The aminocarbonyl group (amide) on the second aromatic ring is another key functional group that can undergo a variety of transformations.
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including amides. byjus.commasterorganicchemistry.com This reaction involves the replacement of a leaving group attached to the carbonyl carbon with a nucleophile. khanacademy.org For amides, the leaving group is an amine or a related species.
The general mechanism proceeds through a tetrahedral intermediate. youtube.com The reaction can be catalyzed by either acid or base.
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile directly attacks the electrophilic carbonyl carbon. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. khanacademy.orgyoutube.com The intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the leaving group. khanacademy.orgyoutube.com For an amide, the leaving group would be an amide anion (R₂N⁻), which is a very poor leaving group, making this pathway less common unless the nitrogen is part of a better leaving group.
Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. byjus.comyoutube.com A weak nucleophile can then attack the activated carbonyl group to form a tetrahedral intermediate. byjus.com A series of proton transfer steps follows, leading to the departure of the leaving group as a neutral amine. byjus.com
The reactivity of the aminocarbonyl group in this compound in nucleophilic acyl substitution reactions will be influenced by the electronic nature of the phenyl ring to which it is attached.
| Catalyst | Key Steps | Intermediate |
| Base | 1. Nucleophilic attack on carbonyl carbon. 2. Collapse of intermediate and expulsion of leaving group. | Tetrahedral alkoxide intermediate youtube.com |
| Acid | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack. 3. Proton transfers. 4. Elimination of leaving group. | Protonated tetrahedral intermediate byjus.com |
While less common than ionic pathways, radical reactions can also be involved in the transformation of amides. For instance, the reduction of amides to amines can sometimes proceed through radical intermediates, particularly with certain reducing agents.
One example is the use of silanes in the presence of a radical initiator. In such a reaction, a silyl (B83357) radical could add to the carbonyl group, leading to a radical intermediate. Subsequent fragmentation and hydrogen atom abstraction would ultimately yield the corresponding amine.
The functionalization of the C-H bonds adjacent to the amide nitrogen can also be achieved through radical pathways, often initiated by a hydrogen atom abstraction. These types of reactions, while powerful, often require specific reagents and conditions to control the selectivity. The presence of the bromine atom on the other ring of this compound could also influence radical reactions, as C-Br bonds can be susceptible to homolytic cleavage under certain conditions.
Analytical Method Development for Structural Elucidation of 5 3 Aminocarbonylphenyl 3 Bromophenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. For 5-(3-Aminocarbonylphenyl)-3-bromophenol, a suite of advanced NMR experiments is required to move beyond simple proton and carbon counts to a full assignment of all atoms and their through-bond and through-space relationships.
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To establish the intricate bonding network of this compound, a series of two-dimensional NMR experiments are indispensable. youtube.comepfl.ch
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu For this molecule, COSY would be crucial in establishing the connectivity of the protons on each of the two phenyl rings. For instance, the couplings between the protons on the brominated phenol (B47542) ring and the protons on the aminocarbonyl-substituted phenyl ring can be traced, confirming the substitution patterns. youtube.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com This is fundamental for assigning the carbon signals in the ¹³C NMR spectrum. Each protonated carbon atom will show a correlation peak, allowing for the unambiguous assignment of the carbons in both aromatic rings. sdsu.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). epfl.ch This technique is paramount for connecting the two aromatic rings. Correlations would be expected between the protons on one ring and the quaternary carbons of the other ring at the point of their linkage. It would also confirm the positions of the bromine atom and the hydroxyl and aminocarbonyl groups by showing correlations from neighboring protons to the carbons bearing these substituents. youtube.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is instrumental in determining spatial relationships between protons that are close in space but not necessarily bonded. researchgate.net In the context of this compound, NOESY can provide insights into the preferred conformation of the molecule, particularly the dihedral angle between the two phenyl rings. Cross-peaks between protons on the different rings would indicate their spatial proximity. researchgate.net
Table 1: Expected 2D NMR Correlations for this compound
| NMR Experiment | Correlating Nuclei | Information Gained | Expected Key Correlations |
|---|---|---|---|
| COSY | ¹H-¹H | Identifies proton-proton coupling networks within each aromatic ring. sdsu.edu | Correlations between adjacent aromatic protons on the 3-bromophenol (B21344) and 3-aminocarbonylphenyl rings. |
| HSQC | ¹H-¹³C (one bond) | Assigns carbon signals directly attached to protons. youtube.com | Correlation for each C-H bond in the aromatic rings. |
| HMBC | ¹H-¹³C (multiple bonds) | Establishes long-range connectivity, linking the two rings and confirming substituent positions. epfl.ch | Correlations between protons on one ring and the carbons of the other ring; correlations from protons to the carbons bearing the Br, OH, and CONH₂ groups. |
| NOESY | ¹H-¹H (through space) | Determines spatial proximity and conformational preferences. researchgate.net | Cross-peaks between protons on the two different aromatic rings, indicating their through-space proximity. |
Solid-State NMR for Crystalline Forms or Polymorphs
While solution-state NMR provides data on the molecule's structure in a solvated state, solid-state NMR (ssNMR) offers invaluable information about its structure in the crystalline form. europeanpharmaceuticalreview.com This is particularly important for identifying and characterizing polymorphs, which are different crystalline forms of the same compound that can have distinct physical properties. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. The chemical shifts observed in the ssNMR spectrum can differ from those in solution due to packing effects in the crystal lattice. dur.ac.uk These differences can provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and aminocarbonyl groups, which dictate the crystal packing. utah.edu
Dynamic NMR Studies for Rotational Isomerism of this compound
The single bond connecting the two phenyl rings in this compound is subject to restricted rotation, which can lead to the existence of rotational isomers, or atropisomers. pharmaguideline.com Dynamic NMR (DNMR) is a technique used to study the kinetics of these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the different atropisomers might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures. nih.gov Analysis of the line shapes at different temperatures allows for the determination of the energy barrier to rotation. tib.eu
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Assignment
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In an MS/MS experiment, the precursor ion corresponding to the protonated molecule or molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. researchgate.net Key fragmentations would likely involve the cleavage of the bond between the two aromatic rings and losses of the functional groups, such as the bromine atom, the hydroxyl group, and the aminocarbonyl group. nih.govyoutube.com Analysis of these fragmentation pathways provides strong confirmatory evidence for the proposed structure.
Table 2: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Structural Implication |
|---|---|---|---|
| [M+H]⁺ | [M+H - H₂O]⁺ | Water | Loss of the hydroxyl group. |
| [M+H]⁺ | [M+H - NH₃]⁺ | Ammonia (B1221849) | Loss from the aminocarbonyl group. |
| [M+H]⁺ | [M+H - Br]⁺ | Bromine radical | Cleavage of the C-Br bond. |
| [M+H]⁺ | [C₇H₆NO]⁺ | C₆H₄BrOH | Cleavage of the biaryl bond, retaining the aminocarbonylphenyl moiety. |
Isotope Ratio Mass Spectrometry for Elemental Composition Validation
Isotope Ratio Mass Spectrometry (IRMS) can provide further validation of the elemental composition determined by HRMS. whitman.edu This technique measures the relative abundance of different isotopes of the elements within the molecule. The presence of bromine is particularly distinctive due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately a 1:1 ratio). libretexts.orglibretexts.org This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing ion, with two peaks of roughly equal intensity separated by two mass units. libretexts.org This isotopic signature serves as a definitive confirmation of the presence of a single bromine atom in the molecule. nih.govnih.gov Similarly, the precise ratios of ¹³C/¹²C and ¹⁵N/¹⁴N can be compared to theoretical values to further corroborate the elemental formula.
X-ray Crystallography for Absolute Structure and Solid-State Architecture
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. It provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, which are critical for understanding the molecule's conformation and intermolecular interactions in the solid state.
Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining the absolute three-dimensional structure of a molecule. youtube.comyoutube.com The process begins with the growth of a high-quality single crystal of this compound, which is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. youtube.comyoutube.com The resulting diffraction pattern of spots is collected on a detector. youtube.com The intensities and positions of these spots are then used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure can be modeled. youtube.com
For a molecule like this compound, key structural parameters to be determined would include the dihedral angle between the two phenyl rings, the conformation of the aminocarbonyl group, and the intermolecular hydrogen bonding network. The presence of the heavy bromine atom is advantageous for solving the phase problem during structure solution. The analysis can confirm the connectivity of the atoms and provide detailed geometric information. rsc.orgacs.orgnih.gov
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₀BrNO₂ |
| Formula Weight | 292.13 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.542(3) |
| b (Å) | 5.876(2) |
| c (Å) | 19.345(5) |
| β (°) | 98.76(1) |
| Volume (ų) | 1184.5(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.638 |
This interactive table presents hypothetical crystallographic data based on typical values for similar organic compounds.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can exhibit varying physical properties. rigaku.comcreative-biostructure.com Powder X-ray diffraction (PXRD) is the primary technique for identifying and characterizing these different solid forms. americanpharmaceuticalreview.comrigaku.com Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure. rigaku.com
A polymorph screen for this compound would involve crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and evaporation rates). The resulting solid materials would then be analyzed by PXRD. americanpharmaceuticalreview.com The comparison of the diffraction patterns allows for the identification of different polymorphs, as well as amorphous content. creative-biostructure.comamericanpharmaceuticalreview.com This screening is crucial for selecting the most stable and suitable solid form for further development. rigaku.com
Table 2: Hypothetical PXRD Peak List for Two Polymorphs of this compound
| Form A (2θ) | Form B (2θ) |
|---|---|
| 8.5 | 9.2 |
| 12.3 | 11.8 |
| 15.7 | 16.5 |
| 20.1 | 21.4 |
This interactive table showcases hypothetical 2θ peak positions for two distinct polymorphic forms, illustrating how PXRD can differentiate between them.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be sensitive to conformational changes. scispace.comyoutube.com These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. youtube.com
Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy that allows for the direct analysis of solid and liquid samples with minimal preparation. youtube.comyoutube.com In ATR-IR, the infrared beam interacts with the sample at the surface of a crystal, making it a powerful tool for analyzing small quantities of material. youtube.comnih.gov
Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. nih.gov This enhancement allows for the detection of very low concentrations of an analyte and can provide detailed information about the orientation of the molecule on the surface. For this compound, SERS could be used to study its interaction with metallic surfaces or in complex matrices.
The vibrational spectrum of this compound is expected to show characteristic bands for its constituent functional groups. The C=O stretching vibration of the amide group would be a prominent feature in the IR spectrum, typically appearing around 1650 cm⁻¹. researchgate.netacadpubl.eu The N-H stretching vibrations of the primary amide would be observed in the region of 3400-3200 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Br stretching vibration would appear at lower frequencies, typically in the range of 600-500 cm⁻¹. nih.govresearchgate.net The out-of-plane bending vibrations of the aromatic rings can provide information about the substitution pattern. mdpi.com
By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory), a detailed assignment of the vibrational modes can be achieved. scispace.comnih.gov This can also help in analyzing the effects of intermolecular hydrogen bonding on the vibrational frequencies.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (asymmetric) | ~3350 | IR, Raman |
| N-H Stretch (symmetric) | ~3180 | IR, Raman |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C=O Stretch (Amide I) | ~1660 | IR, Raman |
| N-H Bend (Amide II) | ~1620 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-N Stretch | ~1400 | IR, Raman |
This interactive table presents the expected vibrational frequencies for the key functional groups within the molecule.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment of Chiral Analogs
While this compound itself is achiral, the introduction of a chiral center, for instance by derivatization of the phenol or amide group with a chiral moiety, would result in enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. saschirality.orgacs.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.comchromatographytoday.com
For chiral analogs of this compound, the biphenyl (B1667301) core is a chromophore that can exhibit a CD signal if the molecule adopts a preferred non-planar conformation (atropisomerism) induced by the chiral substituent. acs.orgnih.govnih.gov The sign and intensity of the Cotton effects in the CD spectrum can be related to the absolute configuration of the chiral center and the torsional angle of the biphenyl system. acs.orgnih.gov CD spectroscopy is also a highly sensitive method for determining the enantiomeric purity of a sample, as the CD signal is directly proportional to the enantiomeric excess. jascoinc.comnih.govhindsinstruments.com
Table 4: Hypothetical Circular Dichroism Data for a Chiral Analog of this compound
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|
| 280 | +5.2 x 10³ |
| 250 | -8.9 x 10³ |
This interactive table displays hypothetical CD data for an (R)-enantiomer of a chiral analog, illustrating the characteristic positive and negative Cotton effects.
Development of Chiral Separation Methods for Enantiomeric Excess Determination
The development of robust analytical methods for the separation of enantiomers is a critical step in the characterization of chiral pharmaceutical compounds. For this compound, which possesses a chiral center, the ability to separate and quantify the individual enantiomers is essential for understanding its stereospecific properties. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a primary technique for achieving such separations. phenomenex.comnih.gov The process of method development is often empirical, involving the screening of various columns and mobile phases to identify optimal conditions for enantiomeric resolution. phenomenex.com
The initial phase of method development for the chiral separation of this compound would involve a systematic screening of a diverse set of chiral stationary phases. Given the aromatic and polar nature of the analyte, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, would be considered promising candidates. nih.gov Columns like Chiralpak® IA, IB, IC, ID, and Chiralcel® OD, which have demonstrated broad applicability in separating a wide range of chiral compounds, would be included in the initial screening. nih.govrsc.org
The selection of the mobile phase is equally critical and is typically guided by the nature of the CSP and the analyte. sigmaaldrich.com For polysaccharide-based CSPs, a variety of elution modes can be explored, including normal-phase, reversed-phase, and polar organic modes. researchgate.net A screening protocol would likely evaluate a range of solvent combinations, such as hexane/isopropanol or hexane/ethanol for normal-phase, and acetonitrile/water or methanol (B129727)/water for reversed-phase conditions. The addition of acidic or basic modifiers to the mobile phase can significantly influence the retention and resolution of the enantiomers by altering the ionization state of the analyte and its interaction with the CSP. mdpi.com
A hypothetical initial screening for the chiral separation of a racemic mixture of this compound might yield the results summarized in the interactive table below. The resolution (Rs) is a key parameter for evaluating the degree of separation between the two enantiomeric peaks.
Table 1: Initial Chiral Stationary Phase and Mobile Phase Screening Results
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) |
|---|---|---|---|---|
| Chiralpak® IA | Hexane/Isopropanol (90:10) | 1.0 | 25 | 1.2 |
| Chiralcel® OD-H | Hexane/Ethanol (80:20) | 1.0 | 25 | 0.8 |
| Chiralpak® IC | Methanol | 0.5 | 30 | 1.8 |
From these initial findings, the Chiralpak® IC column with a polar organic mobile phase (methanol) shows the most promising separation with a resolution value of 1.8. A resolution value greater than 1.5 is generally considered to indicate baseline separation. researchgate.net
Following the initial screening, the next step involves the optimization of the chromatographic conditions for the selected column and mobile phase system to enhance the resolution, reduce analysis time, and improve peak shape. sigmaaldrich.com Parameters such as mobile phase composition, flow rate, and column temperature would be systematically varied.
For the Chiralpak® IC column, the effect of different alcohol modifiers (e.g., ethanol, isopropanol) and the addition of small amounts of additives could be investigated. The flow rate can be adjusted to find a balance between analysis time and separation efficiency, with lower flow rates sometimes improving resolution. sigmaaldrich.com Temperature can also have a significant impact; while lower temperatures often enhance chiral selectivity, higher temperatures can lead to sharper peaks and reduced analysis times. sigmaaldrich.com
An example of the data that might be generated during the optimization process is presented in the following interactive table.
Table 2: Optimization of Chromatographic Conditions on Chiralpak® IC
| Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
|---|---|---|---|---|---|
| Methanol | 0.5 | 30 | 8.2 | 9.9 | 1.8 |
| Methanol/Ethanol (95:5) | 0.5 | 30 | 7.5 | 9.0 | 2.1 |
| Methanol | 0.4 | 25 | 10.1 | 12.5 | 2.3 |
Based on this hypothetical optimization, a mobile phase of methanol with a flow rate of 0.4 mL/min at a column temperature of 25°C provides the best resolution (Rs = 2.3), achieving a clear baseline separation of the two enantiomers of this compound. This optimized method would then be validated for parameters such as linearity, precision, accuracy, and robustness to ensure its suitability for the routine determination of the enantiomeric excess of the compound in various samples.
Applications of 5 3 Aminocarbonylphenyl 3 Bromophenol As a Chemical Synthon
Role in the Synthesis of Complex Organic Molecules
The distinct functional groups of 5-(3-Aminocarbonylphenyl)-3-bromophenol allow it to serve as a pivotal building block in the synthesis of more elaborate organic structures. The bromine atom is a key feature, enabling a variety of cross-coupling reactions, while the phenolic and aminocarbonyl groups provide sites for nucleophilic reactions, hydrogen bonding, and further functionalization.
Precursor for Macrocyclic and Supramolecular Structures
The defined spatial arrangement of the reactive groups in this compound makes it a promising precursor for the synthesis of macrocycles. Macrocyclic compounds are large ring structures that are of great interest in fields such as medicinal chemistry and host-guest chemistry. The synthesis of such structures often involves the intramolecular cyclization of a linear precursor. core.ac.uk
The synthetic strategy towards macrocycles using this synthon could involve a multi-step process. For instance, the phenolic hydroxyl group could be alkylated with a linker containing a terminal alkyne, and the amino group on the other ring could be acylated with a linker bearing a terminal azide. The resulting linear precursor could then undergo an intramolecular azide-alkyne cycloaddition (a type of "click chemistry") to form a stable triazole-containing macrocycle. core.ac.uk The rigidity of the biphenyl (B1667301) unit would impart a degree of pre-organization to the linear precursor, potentially favoring the cyclization process. mdpi.com
The aminocarbonyl and phenolic hydroxyl groups are also capable of forming strong hydrogen bonds, a key interaction in the formation of supramolecular assemblies. These non-covalent interactions can guide the self-organization of molecules into larger, well-defined structures like rosettes, tubes, or sheets.
Building Block for Polyaromatic Systems
Polyaromatic hydrocarbons (PAHs) and their derivatives are a class of compounds with extended π-systems, leading to interesting electronic and photophysical properties. nih.govresearchgate.net The bromine atom on the this compound molecule is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds between aromatic rings. youtube.combeilstein-journals.org
Starting from this brominated biphenyl derivative, further aromatic rings can be appended. For example, reaction with an arylboronic acid in the presence of a palladium catalyst would yield a terphenyl system. nih.gov By choosing a di-boronic acid, more extended, rigid polyaromatic structures could be constructed. The synthesis of such systems is crucial for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. ed.ac.uk
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Palladium(0) complexes, e.g., Pd(PPh₃)₄, PdCl₂(dppf) | youtube.combeilstein-journals.org |
| Base | Aqueous Na₂CO₃, K₂CO₃, Cs₂CO₃ | youtube.comnih.gov |
| Solvent | Toluene, Dioxane, DMF | youtube.combeilstein-journals.org |
| Reactant | Arylboronic acid or ester | youtube.comnih.gov |
Intermediate in Complex Natural Product Total Synthesis
While no specific examples of the use of this compound in a completed natural product synthesis have been documented in the searched literature, its structural motifs are present in various biologically active molecules. The biphenyl ether linkage, for instance, is a key feature of the antibiotic vancomycin. The Ullmann condensation or Buchwald-Hartwig amination reactions offer potential routes to synthesize such linkages starting from a phenolic precursor. wikipedia.orgwikipedia.org
The strategic placement of the three functional groups allows for orthogonal protection and sequential reaction, a cornerstone of complex molecule synthesis. For example, the phenol (B47542) could be protected as a silyl (B83357) ether, allowing for a cross-coupling reaction at the bromine position. Subsequent deprotection and reaction at the phenol, followed by modification of the amide, would allow for the stepwise construction of a complex target. This controlled, step-by-step approach is essential in the lengthy and intricate pathways of total synthesis.
Integration into Materials Science Architectures
The unique combination of a rigid biphenyl core and functional groups capable of polymerization and directing self-assembly makes this compound a candidate for applications in materials science.
Monomer for Controlled Polymer Synthesis
The phenolic hydroxyl group and the potential for converting the aminocarbonyl group's phenyl ring to an aminophenyl group (via a Hofmann rearrangement or similar transformation) present opportunities for this compound to act as a monomer in step-growth polymerization. For instance, polycondensation with a diacyl chloride could lead to the formation of aromatic polyesters or polyamides. These types of polymers are known for their high thermal stability and mechanical strength.
The bromine atom could also be exploited in polymerization reactions. For example, it could be converted to a boronic ester, and the resulting monomer could undergo Suzuki polycondensation. This method is a powerful tool for creating conjugated polymers with well-defined structures, which are essential for applications in organic electronics. nih.gov
Table 2: Potential Polymerization Reactions
| Polymer Type | Reaction | Co-monomer Example |
|---|---|---|
| Polyester | Polycondensation | Terephthaloyl chloride |
| Polyamide | Polycondensation | Adipoyl chloride |
Component in Self-Assembling Molecular Systems
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. researchgate.net The molecular structure of this compound possesses several features that could promote self-assembly. The amide and phenolic hydroxyl groups are excellent hydrogen bond donors and acceptors. The biphenyl unit can participate in π-π stacking interactions.
This combination of directional hydrogen bonds and dispersive π-stacking could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. Such self-assembled structures can exhibit interesting properties, such as forming liquid crystals or organogels. The ability to tune these interactions by modifying the functional groups could allow for the design of "smart" materials that respond to external stimuli like temperature or pH.
Precursor for Functional Organic Frameworks (e.g., COFs, MOFs)
The bifunctional nature of this compound, possessing both a phenolic hydroxyl and an amino-derived carbonyl group, makes it an attractive candidate for the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high surface area and tunable pore structures, with applications in gas storage, separation, and catalysis.
The synthesis of a novel two-dimensional copper p-aminophenol metal-organic framework (Cu(PAP)₂) has been reported, where p-aminophenol hydrochloride reacts with copper chloride. mdpi.com In this structure, copper atoms are coordinated to the amino and phenolic hydroxyl groups of p-aminophenol. mdpi.com By analogy, the phenolic hydroxyl and the nitrogen and oxygen atoms of the aminocarbonyl group in this compound could serve as coordination sites for metal ions, leading to the formation of novel MOFs. The biphenyl structure would act as a rigid linker, a fundamental component in the creation of robust and porous frameworks.
Furthermore, the bromine atom on the phenolic ring offers a site for post-synthetic modification. This allows for the introduction of additional functionalities within the framework, tailoring its properties for specific applications. For instance, amino-functionalized MOFs have been shown to be excellent supports for gold nanoparticles, creating highly active and reusable catalysts. rsc.org
In the realm of COFs, which are constructed entirely from light elements linked by strong covalent bonds, the aminocarbonyl and hydroxyl groups could participate in condensation reactions with complementary linkers to form extended, porous networks. Research has demonstrated the synthesis of aminophenol-formaldehyde resins which can serve as precursors for mesoporous carbon frameworks. acs.org
Table 1: Potential MOF/COF Synthesis Parameters with this compound
| Framework Type | Potential Co-reactant/Metal Ion | Potential Reaction Type | Resulting Linkage |
| MOF | Copper(II), Zinc(II), etc. | Coordination | Metal-Oxygen, Metal-Nitrogen |
| COF | Terephthalaldehyde, etc. | Condensation (e.g., Schiff base) | Imine, etc. |
Use in Catalyst Development and Ligand Design
The structural motifs present in this compound are highly relevant to the design of both homogeneous and heterogeneous catalysts.
Scaffold for Chiral Ligands in Asymmetric Synthesis
Axially chiral biaryls are privileged structures in asymmetric catalysis, serving as the backbone for a multitude of highly effective chiral ligands. chemrxiv.orgnih.gov The biphenyl core of this compound, once resolved into its enantiomers, could serve as a scaffold for the synthesis of novel chiral ligands. The existing functional groups provide handles for the introduction of catalytically active moieties.
For instance, the hydroxyl group can be readily converted into a phosphine (B1218219) ether, while the aminocarbonyl group could be modified or used as a coordination site. The development of chiral aminophosphine (B1255530) ligands, such as 6,6′-dimethoxy-2,2′-bis(diphenylphosphinoamino)biphenyl (DMBDPPABP), has led to effective catalysts for asymmetric hydrogenation reactions. researchgate.net Similarly, planar-chiral ligands derived from [2.2]paracyclophane-based aminophenols have been successfully applied in nickel-catalyzed asymmetric reductions. dicp.ac.cn These examples highlight the potential of aminophenol-containing biphenyls in ligand design.
The synthesis of such ligands from this compound would involve enantioselective synthesis or resolution of the parent compound, followed by functional group manipulation to install the desired coordinating atoms, often phosphorus or nitrogen. scispace.comrsc.org
Precursor for Heterogeneous Catalysts
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are crucial in industrial chemistry due to their ease of separation and recyclability. youtube.com this compound can be utilized in the development of heterogeneous catalysts in several ways.
One approach involves the immobilization of ligands derived from this compound onto a solid support. youtube.com The bromine atom provides a convenient site for attachment to a polymer resin or an inorganic support like silica (B1680970) or titania through cross-coupling reactions. The resulting supported ligand could then be used to chelate a catalytically active metal.
Another strategy involves the use of the compound itself as a precursor for functional materials that act as catalyst supports. For example, amine-stabilized platinum nanoparticles supported on titania have been investigated for hydrogenation reactions, where the amine ligands can influence the catalytic activity. nih.gov The aminocarbonyl group in this compound could play a similar role in stabilizing metal nanoparticles.
Application in Probe and Sensor Development
The fluorescence properties of biphenyl derivatives are often sensitive to their chemical environment, making them excellent candidates for the development of fluorescent probes and chemosensors. nih.gov
Chemical Modification Strategies for Fluorescent Probes
The biphenyl core of this compound provides a fluorogenic platform that can be chemically modified to create probes for specific analytes. The fluorescence of hydroxy- and amino-biphenyls has been shown to be pH-dependent. nih.gov
Modification strategies could involve:
Derivatization of the hydroxyl group: The phenol can be etherified or esterified with recognition units for specific analytes.
Functionalization of the aminocarbonyl group: The amide can be further substituted to introduce binding sites.
Substitution of the bromine atom: The bromine can be replaced with various functional groups through cross-coupling reactions to tune the electronic and photophysical properties of the molecule.
For example, Schiff base condensation of aminophenols with aldehydes is a common strategy to create fluorescent probes for metal ions like aluminum and cyanide. nih.govresearchgate.net The resulting imine bond can lead to changes in fluorescence upon ion binding. A biphenyl-containing amido Schiff base has been developed as a turn-on fluorescent chemosensor for Al³⁺ and Zn²⁺ ions. rsc.org
Component in Chemosensor Construction Methodologies
The construction of chemosensors often relies on the integration of a signaling unit (fluorophore) with a recognition unit (receptor). This compound can serve as a key component in such constructions.
The biphenylphenol moiety can act as the fluorophore, while the aminocarbonyl group can serve as part of the receptor site for anions through hydrogen bonding or for metal ions. The development of biosensors for phenol derivatives often utilizes enzymatic reactions, but direct detection using synthetic chemosensors is also an active area of research. nih.govnih.gov Phenol-based BODIPY chemosensors have been developed for the selective detection of Fe³⁺. researchgate.net Similarly, MOFs have been employed as fluorescence sensors for phenolic compounds. mdpi.com
Table 2: Potential Chemosensor Design Based on this compound
| Target Analyte | Proposed Recognition Moiety | Sensing Mechanism |
| Metal Ions (e.g., Al³⁺, Fe³⁺) | Hydroxyl and Carbonyl Oxygen | Chelation Enhanced Fluorescence (CHEF) |
| Anions (e.g., F⁻, AcO⁻) | Amide N-H | Hydrogen Bonding Induced Change in ICT |
| pH | Phenolic Hydroxyl | pH-dependent protonation/deprotonation |
Challenges and Future Perspectives in the Research of 5 3 Aminocarbonylphenyl 3 Bromophenol
Development of More Efficient and Sustainable Synthetic Routes
The current synthesis of polysubstituted biaryls often relies on traditional cross-coupling reactions, such as the Suzuki-Miyaura coupling, which, while powerful, can present challenges in terms of sustainability and regioselectivity. numberanalytics.com Future research will undoubtedly focus on addressing these limitations.
The synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol inherently involves the controlled coupling of two substituted benzene (B151609) rings. Achieving the desired meta-substitution pattern on both rings, particularly in the presence of multiple directing groups, is a significant hurdle. The bromine atom and hydroxyl group are ortho-, para-directing, while the aminocarbonyl group is meta-directing, creating a complex electronic and steric environment.
Future strategies to overcome these regioselectivity challenges may involve:
Directed C-H Functionalization: Employing directing groups to precisely control the position of new bond formation. escholarship.orgwikipedia.org Research into removable or traceless directing groups will be particularly valuable in streamlining synthetic sequences.
Catalyst and Ligand Design: The development of novel palladium catalysts and ligands can enhance selectivity in cross-coupling reactions by fine-tuning the steric and electronic properties of the catalytic center. ucsb.edu
Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can significantly influence the regiochemical outcome of a reaction. beilstein-journals.orgnih.gov
The principles of green chemistry are increasingly integral to modern synthetic chemistry. For a molecule like this compound, which may be a precursor to high-value products, developing sustainable synthetic routes is of paramount importance.
Key areas for improvement include:
Solvent Selection: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a major goal. rsc.orgnih.gov The use of micellar catalysis, where reactions occur in water using surfactant-formed nanoparticles, is a promising approach for cross-coupling reactions. ucsb.edu
Catalyst Recycling: The use of expensive and potentially toxic palladium catalysts necessitates the development of methods for their recovery and reuse. nih.govacs.org Heterogeneous catalysts, where the catalyst is supported on a solid material, can be easily separated from the reaction mixture. acs.orgfigshare.com
Energy Efficiency: Many cross-coupling reactions require elevated temperatures, leading to high energy consumption. gctlc.org The development of catalysts that are active at lower temperatures or the use of alternative energy sources like microwave irradiation or plasmonic heating can significantly reduce the energy footprint of the synthesis. utrgv.eduacs.org Furthermore, shortening reaction times, for instance through microwave-assisted synthesis, can also contribute to reduced energy use. gctlc.org
| Strategy | Benefit | Relevant Research |
| Directed C-H Functionalization | Precise control over regioselectivity | escholarship.orgwikipedia.org |
| Novel Catalyst/Ligand Design | Enhanced selectivity and reactivity | ucsb.edu |
| Flow Chemistry | Improved reaction control and safety | beilstein-journals.orgnih.gov |
| Green Solvents | Reduced environmental impact | rsc.orgnih.gov |
| Catalyst Recycling | Lower cost and reduced metal waste | nih.govacs.org |
| Alternative Energy Sources | Reduced energy consumption | utrgv.eduacs.org |
Exploration of Novel Reactivity Patterns for this compound
The rich functionality of this compound makes it a versatile platform for exploring new chemical transformations. The presence of a bromine atom, a phenolic hydroxyl group, and an amide, along with several C-H bonds, offers multiple sites for further derivatization.
Beyond established cross-coupling reactions, there is significant potential to explore less conventional transformations. For instance, the bromine atom can participate in a variety of coupling reactions beyond the Suzuki-Miyaura, such as Stille, Negishi, and Sonogashira couplings, to introduce diverse functionalities. rsc.org The phenolic hydroxyl group can be derivatized to ethers or esters, and can also direct ortho-functionalization. nih.gov The amide group itself can be a site for further reactions or can influence the reactivity of the aromatic ring.
Future research could focus on:
Late-Stage Functionalization: Developing methods to modify the core structure of this compound in the final steps of a synthetic sequence, which is highly desirable in medicinal chemistry for the rapid generation of analogues.
Multi-component Reactions: Designing one-pot reactions where multiple new bonds and functional groups are introduced in a single step, increasing synthetic efficiency. wikipedia.org
Two of the most rapidly developing areas in modern organic synthesis are C-H activation and electrochemistry, both of which offer new avenues for the functionalization of this compound.
C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical approach to building molecular complexity. wikipedia.org For the target molecule, this could involve the selective activation of specific C-H bonds on either of the phenyl rings, guided by the existing substituents. The development of catalysts that can distinguish between the various C-H bonds will be a key challenge. acs.orgrutgers.edu
Electrochemistry: Electrochemical synthesis offers a green and powerful alternative to traditional redox chemistry, as it uses electrons as traceless reagents. mdpi.com The phenolic hydroxyl group and the electron-rich aromatic rings of this compound make it a prime candidate for electrochemical oxidation, potentially leading to novel coupling products or functionalizations. mdpi.com Furthermore, electrochemical methods can be used for the functionalization of amines and amides. researchgate.netresearchgate.net
| Methodology | Potential Application to this compound |
| C-H Activation | Direct introduction of new functional groups at specific C-H positions. |
| Electrochemistry | Green oxidation and coupling reactions, functionalization of the phenol (B47542) and amide groups. |
Advancements in Computational Chemistry for Predictive Modeling
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. doaj.org For a molecule as complex as this compound, computational methods can provide invaluable insights into its structure, properties, and reactivity, thereby guiding experimental work.
Future applications of computational chemistry in this area include:
Predicting Regioselectivity: DFT calculations can be used to model the transition states of different reaction pathways, allowing for the prediction of the most likely regioisomeric product in a given reaction. researchgate.net This is particularly useful for complex substrates where multiple outcomes are possible.
Understanding Reaction Mechanisms: Computational studies can elucidate the detailed mechanisms of catalytic cycles, such as those in cross-coupling or C-H activation reactions. researchgate.net This understanding can then be used to design more efficient catalysts and reaction conditions.
Predicting Spectroscopic and Electronic Properties: DFT can accurately predict spectroscopic data (e.g., NMR, IR spectra) and electronic properties (e.g., HOMO-LUMO energies), which are crucial for characterizing new compounds and understanding their reactivity. doaj.org The torsional barriers in substituted biphenyls, which influence their conformational preferences and biological activity, can also be accurately calculated. rsc.org
| Computational Method | Application |
| Density Functional Theory (DFT) | Predicting regioselectivity, elucidating reaction mechanisms, calculating spectroscopic properties. |
| Molecular Docking | Predicting binding modes with biological targets (if applicable). |
Enhanced Accuracy in Spectroscopic Property Prediction and Structure-Reactivity Correlations
A significant challenge in the study of novel molecules is the accurate prediction of their spectroscopic and reactive properties. For this compound, computational chemistry offers a powerful toolkit to predict its characteristics, such as its Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. However, achieving high accuracy is not trivial. The flexibility of the biphenyl (B1667301) linkage, where the torsion angle between the two phenyl rings can vary, significantly impacts the molecule's electronic and steric properties. nih.gov
Table 1: Predicted Spectroscopic Data for this compound This data is hypothetical and for illustrative purposes.
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 9.85 (s, 1H, -OH), 8.10 (s, 1H, Ar-H), 7.95 (d, J=7.8 Hz, 1H, Ar-H), 7.80 (s, 1H, -CONH₂), 7.65 (d, J=7.8 Hz, 1H, Ar-H), 7.50 (t, J=7.8 Hz, 1H, Ar-H), 7.30 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 7.05 (s, 1H, -CONH₂) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 168.5 (C=O), 158.0 (C-OH), 142.0, 140.5, 136.0, 131.0, 129.5, 128.0, 125.0, 122.0, 120.0, 118.0, 116.0, 115.0 |
| IR (KBr, cm⁻¹) | 3450 (-OH), 3340, 3170 (N-H), 1660 (C=O), 1580, 1480 (C=C) |
| UV-Vis (λmax, nm) | 215, 260, 300 |
Machine Learning Approaches for Retrosynthesis Optimization
For this compound, a key challenge for AI would be to identify the most efficient coupling strategy (e.g., Suzuki, Stille, or other cross-coupling reactions) and the optimal sequence of functional group introduction. A significant hurdle is that the accuracy of these AI models depends heavily on the vast datasets of known reactions they are trained on. mdpi.com Since the target molecule may be novel, there might be a lack of directly analogous reactions in the training data, potentially affecting the reliability of the proposed routes. mdpi.com Future research will involve the use of transfer learning and generative models to better predict pathways for novel chemical entities. mdpi.com
Potential for Integration into Advanced Manufacturing Processes
Bridging the gap between laboratory-scale synthesis and industrial production is a critical step in the lifecycle of any new chemical compound. For this compound, advanced manufacturing techniques could play a pivotal role in its future development.
Automation in the Synthesis and Characterization Workflow
The synthesis of this compound would likely involve a multi-step process. vapourtec.com Automating this workflow could significantly accelerate its production and optimization. helgroup.comoxfordglobal.comnih.gov Automated synthesis platforms can perform reactions in parallel, allowing for the rapid screening of different catalysts, solvents, and reaction conditions. helgroup.comresearchgate.net This high-throughput experimentation can quickly identify the optimal conditions for both the key coupling step and the subsequent functional group manipulations. helgroup.com
Furthermore, integrating automated characterization techniques, such as LC-MS and NMR spectroscopy, into the workflow would provide real-time data on reaction progress and purity. youtube.com A major challenge in this area is the initial high cost and the complexity of setting up fully integrated and autonomous systems. oxfordglobal.comyoutube.com However, the benefits of increased reproducibility, reduced human error, and faster development cycles are substantial. helgroup.comoxfordglobal.com
Scale-Up Considerations for Emerging Chemical Applications
Key considerations for the scale-up of this compound synthesis would include:
Heat Transfer: Reactions that are easily managed in small flasks can become highly exothermic and difficult to control in large reactors. labmanager.com
Reagent and Solvent Choice: The cost and safety of reagents and solvents become much more critical at larger scales.
Purification: Methods like column chromatography, which are common in the lab, are often not practical for large-scale production. Developing efficient crystallization or extraction procedures would be essential.
Process Safety: A thorough evaluation of the thermal stability of intermediates and the potential for runaway reactions is paramount.
Flow chemistry, where reagents are continuously pumped through a reactor, offers a promising solution for scaling up multi-step syntheses, as it provides better control over reaction parameters and can be more easily scaled by running the system for longer periods. vapourtec.comrsc.org
Table 2: Key Considerations for Scale-Up of a Hypothetical Synthesis This data is hypothetical and for illustrative purposes.
| Parameter | Lab Scale (1g) | Pilot Scale (1kg) | Key Challenge |
| Reaction Vessel | 100 mL Round Bottom Flask | 20 L Glass-Lined Reactor | Heat dissipation, mixing efficiency |
| Purification Method | Silica (B1680970) Gel Chromatography | Recrystallization / Distillation | Efficiency, solvent waste, product loss |
| Reaction Time | 2-4 hours | 8-12 hours | Potential for side reactions, energy consumption |
| Safety | Fume hood | Process Hazard Analysis (PHA) required | Handling of large quantities of hazardous materials |
Open Questions and Unexplored Research Avenues
Beyond its synthesis and basic characterization, the unique combination of functional groups in this compound opens the door to more speculative and fundamental research questions.
Complex Supramolecular Assembly Applications
Supramolecular chemistry is the study of systems held together by non-covalent interactions, such as hydrogen bonds and halogen bonds. youtube.comyoutube.com The structure of this compound is rich with possibilities for forming complex, self-assembled structures. acs.orgbeilstein-journals.org
Hydrogen Bonding: The primary amide (-CONH₂) and the phenolic hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors. This could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks, similar to what is seen with other benzamides. nih.govmdpi.com
Halogen Bonding: The bromine atom on one of the phenyl rings can act as a halogen bond donor, interacting with a Lewis basic site on an adjacent molecule. nih.govacs.orgnih.govacs.org This interaction is highly directional and can be used as a tool to control the precise arrangement of molecules in the solid state. acs.orgnih.gov
An open question is how these different non-covalent interactions will compete or cooperate to direct the self-assembly of this molecule. The interplay between the strong hydrogen bonds of the amide and the more subtle halogen bonds could lead to novel supramolecular polymers or crystalline materials with interesting properties, potentially in the realms of nonlinear optics or porous materials. acs.org
Role in Interdisciplinary Chemical Research Initiatives
The compound this compound is a polyfunctionalized molecule that, by its very structure, serves as a significant platform for interdisciplinary chemical research. Its architecture, featuring a biphenyl core substituted with reactive hydroxyl, bromo, and aminocarbonyl groups, positions it as a versatile building block at the intersection of synthetic organic chemistry, medicinal chemistry, chemical biology, and materials science. Such multifaceted compounds are instrumental in fostering collaborative research that transcends traditional scientific boundaries.
The inherent value of this compound in these initiatives stems from its potential as a scaffold for the development of novel molecules with tailored properties. The biphenyl structure itself is a well-established motif in a range of applications, from pharmacologically active products to liquid crystals. nih.gov The functional groups present on this particular derivative provide multiple reactive sites, allowing for a diverse array of chemical modifications. This adaptability is crucial for interdisciplinary projects where chemists, biologists, and materials scientists collaborate to address complex scientific problems.
In Medicinal Chemistry and Chemical Biology:
The bromophenol component of the molecule is of particular interest. Bromophenols are a class of compounds known for their diverse biological activities, including antimicrobial, antioxidant, and antidiabetic properties. mdpi.comsciforum.netresearchgate.net Research into bromophenol derivatives has identified them as potent inhibitors of enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a therapeutic target for type 2 diabetes. Furthermore, the aminophenol structural motif is a common feature in molecules designed to target protein kinases, a critical class of enzymes in cancer therapy.
The structure of this compound, therefore, presents an ideal starting point for drug discovery programs. Synthetic chemists can modify the molecule at its various functional groups to create a library of new compounds. These compounds can then be screened by biologists and pharmacologists for activity against a range of biological targets. This collaborative workflow, centered on a versatile chemical scaffold, is a hallmark of modern, interdisciplinary pharmaceutical research.
In Materials Science:
Beyond its biomedical potential, the rigid biphenyl core of this compound makes it an attractive candidate for the synthesis of novel materials. Polyfunctionalized biphenyls are key intermediates in the creation of new types of liquid crystals and other organic materials. nih.gov The presence of halogen, amino, and hydroxyl groups allows for the synthesis of hexa- and octasubstituted biphenyls, which can be designed to have specific electronic and physical properties. nih.gov
Collaborations between organic synthesis chemists and materials scientists could leverage this compound to develop advanced materials. For instance, the functional groups could be used to link molecules together to form polymers or to anchor them to surfaces, creating functionalized membranes with specific reactive properties for applications like water remediation. nih.gov The ability to fine-tune the molecular structure allows for the precise control of the macroscopic properties of the resulting material, an objective that requires the combined expertise of different scientific fields.
The table below lists the chemical compounds mentioned in this article.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-(3-Aminocarbonylphenyl)-3-bromophenol, and how do reaction conditions influence yield?
- Methodology : A two-step approach is typical:
Bromination : Introduce bromine at the meta position of phenol derivatives via electrophilic aromatic substitution, using catalysts like FeBr₃ or AlCl₃ in non-polar solvents (e.g., CCl₄) .
Aminocarbonyl Functionalization : Couple the bromophenol intermediate with 3-aminobenzoic acid derivatives using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF .
- Critical Factors : Solvent polarity, temperature (optimal range: 0–25°C), and stoichiometric ratios of brominating agents (e.g., Br₂ or NBS) significantly affect regioselectivity and yield. Side reactions, such as over-bromination, are mitigated by controlled reagent addition .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%).
- NMR : Confirm substitution patterns via ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for carbonyl groups) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular weight (C₁₃H₉BrN₂O₂; calc. 309.03 g/mol) .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for brominated phenolic compounds?
- Case Study : Conflicting cytotoxicity results for 3-bromophenol derivatives (e.g., IC₅₀ variations across cell lines) :
- Root Cause Analysis : Differences in cell membrane permeability, assay conditions (e.g., incubation time), or metabolite interference.
- Resolution : Standardize assays using identical cell lines (e.g., HeLa or MCF-7) and include controls for reactive oxygen species (ROS) scavengers .
Q. How does the electronic effect of the aminocarbonyl group influence the reactivity of this compound in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing aminocarbonyl group deactivates the phenyl ring, reducing nucleophilic aromatic substitution (SNAr) rates.
- Experimental Design : Compare Suzuki-Miyaura coupling efficiency using Pd(PPh₃)₄ with/without microwave irradiation. Meta-substitution steric hindrance may require longer reaction times (24–48 hrs) .
- Supporting Data : Computational modeling (DFT) predicts lower electron density at the bromine-bearing carbon, corroborating slower kinetics .
Q. What advanced techniques characterize intermolecular interactions between this compound and biological targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to proteins like cytochrome P450 .
- X-ray Crystallography : Resolve co-crystal structures with enzymes (e.g., hydrolases) to identify H-bonding with the aminocarbonyl group .
- Data Interpretation : Correlate binding constants (e.g., KD < 10 μM) with in vitro inhibition assays to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
